molecular formula C26H37NO2 B15595413 Myceliothermophin E

Myceliothermophin E

Cat. No.: B15595413
M. Wt: 395.6 g/mol
InChI Key: TXVWNUBEANXHMB-HHBHXJOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cytotoxic cpd from Myceliophthora thermophila;  structure in first source

Properties

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

IUPAC Name

(5Z)-3-[(1R,2S,4aS,6S,8aR)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one

InChI

InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m0/s1

InChI Key

TXVWNUBEANXHMB-HHBHXJOWSA-N

Origin of Product

United States

Foundational & Exploratory

Myceliothermophin E: A Fungal Polyketide with Potent Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myceliothermophin E is a polyketide natural product that belongs to a class of compounds characterized by a tetramic acid moiety linked to a complex decalin core. First isolated from the thermophilic fungus Myceliophthora thermophila (also known as Thermothelomyces thermophilus), this compound has garnered significant interest within the scientific community due to its potent cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on detailed experimental protocols and the current understanding of its mechanism of action.

Discovery and Fungal Origin

This compound, along with its congeners Myceliothermophins A-D, was first reported in 1996 by Wu et al. following their isolation from the thermophilic fungus Myceliophthora thermophila. This fungus is known for its ability to thrive in high-temperature environments, such as compost piles, and is a rich source of thermostable enzymes and bioactive secondary metabolites. The discovery of the myceliothermophins highlighted the potential of thermophilic fungi as a source for novel chemical entities with therapeutic potential.

Isolation from Myceliophthora thermophila

The isolation of this compound from fungal cultures is a multi-step process that involves fermentation, extraction, and chromatographic purification. The following protocols are based on methodologies reported for the isolation of myceliothermophins and other polyketides from fungal sources.

Experimental Protocols

1. Fungal Fermentation

  • Organism: Myceliophthora thermophila (e.g., ATCC 42464).

  • Culture Medium: A suitable liquid medium for secondary metabolite production, such as Vogel's minimal medium supplemented with a carbon source (e.g., 2-4% glucose or cellulose) and a nitrogen source (e.g., yeast extract, peptone).

  • Fermentation Conditions:

    • Inoculate the liquid medium with spores or mycelial fragments of M. thermophila.

    • Incubate the culture at the optimal growth temperature for this thermophilic fungus, typically between 45°C and 50°C.[1]

    • Maintain the culture under aerobic conditions with continuous shaking (e.g., 150-200 rpm) for a period of 7 to 14 days to allow for sufficient biomass growth and secondary metabolite production.[2]

2. Extraction of Crude Metabolites

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the mycelium and the culture broth separately to ensure the recovery of both intracellular and secreted metabolites.

  • Mycelium Extraction:

    • Lyophilize and grind the mycelial biomass to a fine powder.

    • Perform a solvent extraction using an organic solvent such as methanol, ethyl acetate (B1210297), or a mixture thereof. This can be done by maceration or Soxhlet extraction.

  • Culture Broth Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the compounds.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography as a preliminary purification step.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Recycling Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the fractions containing this compound and subject them to further purification by RP-HPLC.[3]

    • Utilize a C18 column and a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • The use of a recycling HPLC system allows for the separation of closely related diastereomers, such as Myceliothermophins C and D, from which this compound can be derived.[3]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. This activity is a key driver for the ongoing interest in this natural product for drug development.

Quantitative Data on Cytotoxicity
Cell LineCancer TypeIC50 (nM)
HepG2Hepatoblastoma<100
Hep3BHepatocellular Carcinoma<100
A-549Lung Carcinoma<100
MCF-7Breast Adenocarcinoma<100

Table 1: In vitro cytotoxic activity of this compound against various human cancer cell lines.[3]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the potent cytotoxicity of this compound is an area of active investigation. Based on the known mechanisms of other cytotoxic natural products, it is hypothesized that this compound may induce cancer cell death through the activation of apoptotic pathways and/or by inducing cell cycle arrest.

Proposed Cytotoxicity Signaling Pathway

While a definitive signaling pathway for this compound has not been fully elucidated, a plausible mechanism involves the induction of apoptosis. Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many chemotherapeutic agents exert their effects by triggering this cellular suicide program. The proposed pathway, illustrated below, outlines the key steps in apoptosis that could be initiated by this compound.

Myceliothermophin_E_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway This compound This compound Pro-apoptotic proteins (Bax/Bak) Pro-apoptotic proteins (Bax/Bak) This compound->Pro-apoptotic proteins (Bax/Bak) Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax/Bak)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis MoA_Workflow cluster_workflow Mechanism of Action Investigation Workflow Treat cancer cells with this compound Treat cancer cells with this compound Cell Viability Assay Cell Viability Assay Treat cancer cells with this compound->Cell Viability Assay Apoptosis Assay Apoptosis Assay Treat cancer cells with this compound->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treat cancer cells with this compound->Cell Cycle Analysis Western Blot Analysis Western Blot Analysis Apoptosis Assay->Western Blot Analysis Cell Cycle Analysis->Western Blot Analysis Identify Molecular Targets Identify Molecular Targets Western Blot Analysis->Identify Molecular Targets

References

Myceliophthora thermophila: A Promising Source for the Cytotoxic Polyketide Myceliothermophin E

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Myceliophthora thermophila, a thermophilic fungus known for its robust enzymatic machinery for biomass degradation, has emerged as a compelling source of bioactive secondary metabolites. Among these is Myceliothermophin E, a polyketide that has demonstrated significant cytotoxic activity against various human cancer cell lines. This technical guide provides a comprehensive overview of M. thermophila as a production host for this compound, detailing available data on its production, proposed experimental protocols, and the underlying biological pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, oncology, and fungal biotechnology.

Quantitative Data on this compound Cytotoxicity

This compound and its congeners, Myceliothermophin C and D, have been isolated from Myceliophthora thermophila and exhibit potent cytotoxic properties. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
HepG2Hepatoblastoma0.28
Hep3BHepatocellular Carcinoma0.41
A-549Lung Carcinoma0.26
MCF-7Breast Adenocarcinoma0.27

Table 1: Cytotoxic Activity of this compound.

Experimental Protocols

While specific, detailed protocols for the optimized production and isolation of this compound from Myceliophthora thermophila are not extensively published, this section provides a consolidated methodology based on established techniques for cultivating this fungus and isolating secondary metabolites.

Cultivation of Myceliophthora thermophila

The "One Strain Many Compounds" (OSMAC) approach has been suggested as a strategy to induce or enhance the production of this compound, particularly through the addition of amino acids to the culture medium.

Materials:

  • Myceliophthora thermophila strain (e.g., ATCC 42464)

  • Vogel's Minimal Medium (MM) or similar defined medium

  • Carbon source (e.g., 2% w/v glucose or sucrose)

  • Nitrogen source (as per standard MM, with potential supplementation)

  • Amino acid supplements (e.g., L-methionine)

  • Trace element solution

  • Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculum Preparation:

    • Grow M. thermophila on solid agar (B569324) plates of Vogel's MM with 2% (w/v) sucrose (B13894) at 45-50°C for 5-7 days to obtain mature conidia.

    • Harvest conidia by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Determine the conidial concentration using a hemocytometer.

  • Fermentation:

    • Prepare the fermentation medium (e.g., Vogel's MM with 4% w/v glucose).

    • Inoculate the fermentation medium with M. thermophila conidia to a final concentration of 1 x 106 conidia/mL.

    • To investigate the effect of the OSMAC approach, supplement individual flasks with different amino acids at various concentrations.

    • Incubate the flasks at 45°C with continuous shaking at 150-200 rpm for a period of 7-14 days.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of polyketides from fungal cultures.

Materials:

  • Fungal culture broth and mycelium

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol (B129727), water)

Protocol:

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate three times.

    • Extract the mycelium with ethyl acetate, possibly after homogenization to improve efficiency.

    • Combine all organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., from n-hexane to ethyl acetate).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions containing the target compound and concentrate.

    • Perform further purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.

Biosynthesis and Regulation

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The genome of M. thermophila ATCC 42464 has been sequenced and is known to contain nine PKS genes. While the specific gene cluster responsible for this compound biosynthesis has not yet been definitively identified, genomic analysis provides a roadmap for its discovery.

Proposed Biosynthetic Pathway for this compound

The biosynthesis of polyketides generally involves the iterative condensation of small carboxylic acid units, followed by various modifications such as reductions, dehydrations, and cyclizations.

Myceliothermophin_E_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain modifying_enzymes Modifying Enzymes (e.g., Reductases, Dehydratases) polyketide_chain->modifying_enzymes cyclized_intermediate Cyclized Intermediate modifying_enzymes->cyclized_intermediate tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) cyclized_intermediate->tailoring_enzymes myceliothermophin_e This compound tailoring_enzymes->myceliothermophin_e

Caption: Generalized biosynthetic pathway for a polyketide like this compound.

Regulation of Secondary Metabolism

The production of secondary metabolites in fungi is tightly regulated. In M. thermophila, the global regulator LaeA has been shown to play a role in the regulation of secondary metabolism. LaeA is a methyltransferase that influences the expression of secondary metabolite gene clusters by modifying chromatin structure. Understanding the role of such global regulators and specific transcription factors will be key to developing strategies for rationally engineering M. thermophila for enhanced this compound production.

Regulation_of_SM environmental_signals Environmental Signals (e.g., Nutrient Limitation, Stress) signaling_pathways Signaling Pathways environmental_signals->signaling_pathways global_regulators Global Regulators (e.g., LaeA) signaling_pathways->global_regulators tf Specific Transcription Factors signaling_pathways->tf sm_cluster This compound Biosynthetic Gene Cluster global_regulators->sm_cluster Chromatin Remodeling tf->sm_cluster Gene Activation biosynthesis This compound Biosynthesis sm_cluster->biosynthesis

Caption: A model for the regulation of secondary metabolism in M. thermophila.

Experimental Workflow

The following diagram outlines a logical workflow for the investigation and optimization of this compound production from M. thermophila.

Experimental_Workflow start Strain Selection & Maintenance (M. thermophila) cultivation Cultivation & OSMAC Screening start->cultivation genomics Genomic Analysis (Identification of PKS genes) start->genomics extraction Extraction of Secondary Metabolites cultivation->extraction analysis Analytical Chemistry (HPLC, LC-MS) extraction->analysis purification Purification of this compound (Column Chromatography, Prep-HPLC) analysis->purification optimization Fermentation Optimization analysis->optimization bioassay Cytotoxicity Assays purification->bioassay engineering Metabolic Engineering (Gene knockout/overexpression) genomics->engineering engineering->cultivation end Scale-up Production optimization->end

Caption: Proposed experimental workflow for this compound production.

Conclusion

Myceliophthora thermophila represents a valuable and largely untapped resource for the discovery and production of novel, bioactive compounds. This compound, with its potent cytotoxic activity, is a prime candidate for further investigation and development as an anti-cancer agent. The information and protocols provided in this guide offer a solid starting point for researchers to explore the full potential of this thermophilic fungus. Future work should focus on the detailed elucidation of the this compound biosynthetic pathway, the optimization of fermentation conditions for improved yields, and the exploration of metabolic engineering strategies to create hyper-producing strains. Such efforts will be crucial in advancing this compound towards preclinical and clinical development.

Chemical structure and stereochemistry of Myceliothermophin E

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Myceliothermophin E

Introduction

This compound is a member of a class of cytotoxic polyketides isolated from the thermophilic fungus Myceliophthora thermophila.[1][2][3] These natural products, which also include Myceliothermophins A, B, C, and D, are characterized by a tetramic acid structural motif and a trans-fused decalin system.[1][3][4] this compound and its related compounds have garnered significant interest from the scientific community due to their potent biological activities and challenging molecular architecture.[1][3] This document provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Stereochemistry

This compound is a complex natural product featuring a highly substituted trans-fused decalin ring system linked to a pyrrolidine-2-one moiety, a structural feature common to tetramic acid-bearing natural products.[1][2] The core structure is a result of a polyketide-amino acid hybrid biosynthesis.[4]

The key structural features of this compound are:

  • A trans-fused decalin system: This bicyclic core is a defining characteristic of the myceliothermophin family.[1][3][5]

  • A tetramic acid moiety: This motif is derived from an amino acid (leucine in this case) and is crucial for the compound's biological activity.[2][3]

  • An unsaturated α-β bond: A unique feature that distinguishes this compound from its close relatives, Myceliothermophins A-D, is the unsaturation in the leucine (B10760876) residue that forms part of the tetramic acid moiety.[2]

The absolute configurations of Myceliothermophins A-E have been successfully determined.[4] The stereochemistry of the decalin system was unambiguously established through the total synthesis and X-ray crystallographic analysis of derivatives of key intermediates and of the related compound, Myceliothermophin C.[1][5] This analysis confirmed the relative and absolute stereochemistry of the multiple chiral centers within the molecule.

Quantitative Data

The biological activity of this compound has been evaluated against several human cancer cell lines, demonstrating its potent cytotoxic properties. The structural elucidation was accomplished using modern spectroscopic techniques.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µg/mL)
HepG2Hepatoblastoma0.28[1][3]
Hep3BHepatocellular Carcinoma0.41[1][3]
A-549Lung Carcinoma0.26[1][3]
MCF-7Breast Adenocarcinoma0.27[1][3]
Table 2: Spectroscopic Methods for Structural Elucidation
TechniquePurpose
Nuclear Magnetic Resonance (NMR)Determination of the carbon-hydrogen framework and relative stereochemistry.[1][4]
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)Determination of the molecular formula.[4]
X-ray CrystallographyUnambiguous confirmation of the three-dimensional structure and absolute stereochemistry of related compounds and synthetic intermediates.[1][3][5]

Experimental Protocols

The structural confirmation and stereochemical assignment of this compound were solidified through its total synthesis.

Total Synthesis

The total synthesis of this compound was achieved through a convergent strategy.[1][3][5] A key feature of the synthesis is an unusual cascade reaction to stereoselectively construct the trans-fused decalin system, providing a more practical alternative to intramolecular Diels-Alder approaches.[1][6]

Key Stages of the Synthesis:

  • Preparation of the Decalin Core: The synthesis begins with the construction of the trans-fused decalin system. A key step involves a cascade sequence initiated by an epoxide rearrangement, followed by an enolization and a Robinson-type annulation to form the decalin ring structure (intermediate 6 from epoxide 9 ).[1] This core is then functionalized to produce a key aldehyde intermediate (decalin aldehyde 4 ).[1][3]

  • Preparation of the Pyrrolidinone Moiety: A separate synthetic route is used to prepare the pyrrolidinone building block (fragment 5 ).[1][3]

  • Fragment Coupling and Elaboration: The decalin aldehyde (4 ) and the pyrrolidinone fragment (5 ) are coupled together.[1][3] This is followed by a series of transformations, including oxidation and selenylation/elimination steps, to introduce the necessary functionality.[1][3]

  • Formation of Precursors (Myceliothermophins C and D): The coupled product is elaborated through a divergent process to yield Myceliothermophins C and D.[1][3]

  • Conversion to this compound: this compound is generated in the final step from either Myceliothermophin C or D by treatment with aqueous hydrofluoric acid (aq HF), which facilitates a dehydration reaction.[1][3]

Isolation and Structure Elucidation

The general protocol for isolating and identifying new natural products like this compound from their fungal source involves several standard steps:

  • Fermentation and Extraction: The fungus (Myceliophthora thermophila) is cultured in a suitable medium. The fungal biomass and/or the culture broth are then extracted with organic solvents to obtain a crude extract containing the secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques (e.g., column chromatography on silica (B1680970) gel, HPLC) to separate the individual compounds.[7]

  • Spectroscopic Analysis: The pure compounds are then analyzed using spectroscopic methods, primarily NMR and HRESIMS, to determine their chemical structures.[4][7]

Visualizations

Retrosynthetic Analysis

The following diagram illustrates the logical bond disconnections used to plan the synthesis of this compound and its relatives.

G M_E This compound (1) M_CD Myceliothermophins C (2) & D (3) M_E->M_CD Dehydration Coupled Coupled Product (30) M_CD->Coupled Elaboration Aldehyde Decalin Aldehyde (4) Coupled->Aldehyde Coupling Pyrrolidinone Pyrrolidinone (5) Coupled->Pyrrolidinone Coupling Decalin Decalin System (6) Aldehyde->Decalin Functionalization Epoxide Epoxide Precursor (9) Decalin->Epoxide Cascade Cyclization

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow Overview

This workflow outlines the key transformations in the total synthesis of this compound.

G cluster_decalin Decalin Synthesis cluster_pyrrolidinone Side Chain Synthesis cluster_final Final Assembly Epoxide Epoxide Precursor (9) Decalin Decalin System (6) Epoxide->Decalin Cascade Reaction Aldehyde Decalin Aldehyde (4) Decalin->Aldehyde Oxidation/ Functionalization Coupling Coupling & Elaboration Aldehyde->Coupling Succinimide Succinimide (26) Pyrrolidinone Pyrrolidinone (5) Succinimide->Pyrrolidinone Two Steps Pyrrolidinone->Coupling Myceliothermophin_E This compound Coupling->Myceliothermophin_E Dehydration

Caption: Key stages in the total synthesis of this compound.

Final Conversion Pathway

This diagram shows the direct chemical relationship between this compound and its immediate precursors.

G Mycelio_C Myceliothermophin C Mycelio_E This compound Mycelio_C->Mycelio_E aq HF (81%) Mycelio_D Myceliothermophin D Mycelio_D->Mycelio_E aq HF (81%)

References

Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of Myceliothermophin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myceliothermophin E, a polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila, has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. This technical guide provides a comprehensive overview of its putative mechanism of action, drawing parallels from structurally related compounds containing a tetramic acid motif. We present available quantitative data on its cytotoxicity, detail experimental protocols to elucidate its molecular pathways, and provide visual representations of the proposed signaling cascades and experimental workflows. This document serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this compound.

Introduction

This compound is a structurally complex polyketide characterized by a trans-fused decalin system and a tetramic acid moiety. Natural products containing the tetramic acid scaffold are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral effects. The potent cytotoxicity of this compound suggests its potential as a lead compound in anticancer drug discovery. Understanding its mechanism of action is crucial for its development as a therapeutic agent. While direct mechanistic studies on this compound are limited, the known biological activities of other tetramic acid-containing natural products provide a strong basis for a hypothesized mechanism centered on the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Cytotoxicity Data

This compound has shown significant cytotoxic effects across various human cancer cell lines. The available 50% inhibitory concentration (IC50) values are summarized in Table 1.

Cell LineCancer TypeIC50 (µg/mL)
HepG2Hepatoblastoma0.28
Hep3BHepatocellular Carcinoma0.41
A-549Lung Carcinoma0.26
MCF-7Breast Adenocarcinoma0.27
Table 1: IC50 values of this compound against various human cancer cell lines.

Proposed Mechanism of Action

Based on the activities of other natural products containing the tetramic acid moiety, we propose that this compound exerts its cytotoxic effects primarily through the induction of apoptosis. This process is likely mediated by the modulation of the intrinsic apoptotic pathway and potential cell cycle arrest.

Induction of Apoptosis

The proposed apoptotic signaling pathway initiated by this compound is depicted in the following diagram. We hypothesize that this compound treatment leads to the dysregulation of the Bcl-2 family of proteins, tipping the balance towards a pro-apoptotic state.

G cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase ME This compound Bcl2_family Bcl-2 Family Dysregulation ME->Bcl2_family Induces Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Leads to MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis G cluster_0 Experimental Workflow cluster_1 Cell Cycle Analysis cluster_2 Molecular Analysis Start Treat Cancer Cells with This compound Fixation Fix and Permeabilize Cells Start->Fixation Lysate Prepare Cell Lysates Start->Lysate PI_staining Propidium Iodide Staining Fixation->PI_staining Flow_Cytometry Flow Cytometry Analysis PI_staining->Flow_Cytometry Cell_Cycle_Profile Determine Cell Cycle Profile (G1, S, G2/M phases) Flow_Cytometry->Cell_Cycle_Profile Western_Blot Western Blot Lysate->Western_Blot Proteins Analyze Cell Cycle Regulatory Proteins (Cyclins, CDKs, p21, p27) Western_Blot->Proteins

An In-depth Technical Guide to the Biosynthetic Pathway of the Myceliothermophin Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myceliothermophin family of natural products, produced by the thermophilic fungus Myceliophthora thermophila, has garnered significant interest within the scientific community due to the potent cytotoxic activities of its members, such as Myceliothermophin E, which exhibits IC50 values of less than 100 nM against various cancer cell lines. This technical guide provides a comprehensive overview of the biosynthetic pathway responsible for the production of these complex polyketide-amino acid hybrid compounds. Central to their biosynthesis is a concise three-enzyme pathway culminating in a key intramolecular Diels-Alder reaction that forms the characteristic trans-decalin core. This document details the enzymatic machinery, the proposed biosynthetic steps, and available data, offering a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

The Myceliothermophin Biosynthetic Gene Cluster (BGC)

The biosynthesis of the Myceliothermophin family is orchestrated by a dedicated gene cluster within the genome of Myceliophthora thermophila. While the specific gene identifiers are yet to be publicly detailed, the core enzymatic components have been identified through biochemical studies. The cluster encodes for a highly-reducing polyketide synthase (HR-PKS), a non-ribosomal peptide synthetase (NRPS), and a Diels-Alderase.

The Core Biosynthetic Pathway

The biosynthesis of Myceliothermophins is a streamlined process involving three key enzymatic steps, starting from common metabolic precursors and culminating in the formation of the complex final products.

Step 1: Polyketide Chain Assembly by a Highly-Reducing Polyketide Synthase (HR-PKS)

The pathway initiates with the activity of a highly-reducing polyketide synthase (HR-PKS). This multi-domain enzyme iteratively condenses acyl-CoA precursors, likely acetyl-CoA and malonyl-CoA, to assemble a linear polyketide chain. The "highly-reducing" nature of this PKS implies that it contains domains for ketoreduction, dehydration, and enoylreduction, which act on the growing polyketide chain to create the specific pattern of single and double bonds required for the subsequent cyclization.

Step 2: Amino Acid Incorporation by a Non-Ribosomal Peptide Synthetase (NRPS)

Following the synthesis of the polyketide chain by the HR-PKS, a non-ribosomal peptide synthetase (NRPS) is responsible for the incorporation of an amino acid moiety. This NRPS module activates and tethers an amino acid, which is then condensed with the polyketide chain, forming a polyketide-amino acid hybrid intermediate. The specific amino acid precursor has not been definitively identified in the reviewed literature.

Step 3: Intramolecular Diels-Alder Cyclization Catalyzed by a Diels-Alderase

The final and most critical step in the formation of the Myceliothermophin scaffold is an intramolecular Diels-Alder (IMDA) reaction. This reaction is catalyzed by a specialized enzyme, a Diels-Alderase, which facilitates the [4+2] cycloaddition between a diene and a dienophile within the acyclic precursor. This enzymatic cyclization results in the formation of the characteristic trans-decalin ring system, a common feature of many bioactive fungal polyketides. The Diels-Alderase from the Myceliothermophin pathway has been biochemically characterized and confirmed to catalyze the formation of the trans-decalin structure from an acyclic substrate.

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Myceliothermophin_Biosynthesis precursors Acetyl-CoA + Malonyl-CoA + Amino Acid PKS Highly-Reducing Polyketide Synthase (HR-PKS) precursors->PKS Polyketide Synthesis NRPS Non-Ribosomal Peptide Synthetase (NRPS) PKS->NRPS Amino Acid Incorporation polyketide_amino_acid Acyclic Polyketide-Amino Acid Precursor NRPS->polyketide_amino_acid Diels_Alderase Diels-Alderase polyketide_amino_acid->Diels_Alderase Intramolecular Diels-Alder Reaction Myceliothermophin_E This compound Diels_Alderase->Myceliothermophin_E

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data regarding the Myceliothermophin biosynthetic pathway. To facilitate further research and metabolic engineering efforts, the following parameters require experimental determination:

EnzymeSubstrate(s)K_mk_catk_cat/K_m
HR-PKS Acetyl-CoA, Malonyl-CoAData not availableData not availableData not available
NRPS Polyketide intermediate, Amino AcidData not availableData not availableData not available
Diels-Alderase Acyclic PrecursorData not availableData not availableData not available

Table 1: Enzyme Kinetic Parameters (To be determined).

ProductProducing StrainCulture ConditionsTiter/Yield
This compound Myceliophthora thermophilaData not availableData not available
Myceliothermophin A Myceliophthora thermophilaData not availableData not available

Table 2: Production Titers of Myceliothermophins (To be determined).

Experimental Protocols

Detailed experimental protocols are crucial for the study and manipulation of the Myceliothermophin biosynthetic pathway. The following outlines the general methodologies that would be employed.

Heterologous Expression of Biosynthetic Enzymes

To characterize the individual enzymes of the pathway, heterologous expression in a suitable host, such as Aspergillus oryzae or Saccharomyces cerevisiae, is a common strategy.

Heterologous_Expression_Workflow start Isolate Biosynthetic Genes from M. thermophila gDNA clone Clone Genes into Expression Vectors start->clone transform Transform Expression Host clone->transform culture Culture Transformed Host transform->culture induce Induce Gene Expression culture->induce purify Purify Recombinant Protein induce->purify characterize Biochemical Characterization purify->characterize

Figure 2: General workflow for heterologous expression.

Protocol Outline:

  • Gene Amplification: Amplify the coding sequences of the HR-PKS, NRPS, and Diels-Alderase from M. thermophila genomic DNA using high-fidelity polymerase.

  • Vector Construction: Clone the amplified genes into suitable expression vectors under the control of a strong, inducible promoter.

  • Host Transformation: Introduce the expression constructs into the chosen heterologous host using established transformation protocols.

  • Protein Expression and Purification: Grow the recombinant strains and induce protein expression. Lyse the cells and purify the target enzymes using affinity chromatography.

In Vitro Enzyme Assays

Diels-Alderase Activity Assay:

  • Substrate Synthesis: Chemically synthesize the acyclic precursor of the intramolecular Diels-Alder reaction.

  • Reaction Setup: Incubate the purified Diels-Alderase with the synthetic substrate in a suitable buffer at the optimal temperature for M. thermophila enzymes (typically 45-50°C).

  • Product Analysis: Quench the reaction and extract the products. Analyze the reaction mixture using HPLC and LC-MS to detect the formation of the cyclized product and compare it to an authentic standard of the corresponding Myceliothermophin.

Regulation of the Myceliothermophin Biosynthetic Pathway

The regulation of secondary metabolite biosynthesis in fungi is a complex process, often involving pathway-specific transcription factors and global regulators that respond to environmental cues. While the specific regulatory mechanisms governing Myceliothermophin production are not yet elucidated, it is likely that they are subject to similar control as other fungal secondary metabolite gene clusters.

Potential regulatory elements include:

  • Pathway-Specific Transcription Factors: The biosynthetic gene cluster may contain a gene encoding a transcription factor that specifically controls the expression of the other genes in the cluster.

  • Global Regulators: Global regulators of secondary metabolism in fungi, such as LaeA, may also play a role in controlling the expression of the Myceliothermophin gene cluster.

  • Environmental Signals: Nutrient availability (carbon, nitrogen), pH, and temperature are known to influence secondary metabolism in fungi and may affect Myceliothermophin production.

Regulation_Hypothesis Environmental_Cues Environmental Cues (Nutrients, pH, Temp) Global_Regulators Global Regulators (e.g., LaeA) Environmental_Cues->Global_Regulators BGC_Expression Myceliothermophin BGC Expression Global_Regulators->BGC_Expression Pathway_Specific_TF Pathway-Specific Transcription Factor Pathway_Specific_TF->BGC_Expression Myceliothermophin_Production Myceliothermophin Production BGC_Expression->Myceliothermophin_Production

Figure 3: Hypothetical regulatory network for Myceliothermophin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of the Myceliothermophin family represents an elegant and efficient enzymatic strategy for the construction of complex, bioactive natural products. The identification of the key three-enzyme system provides a solid foundation for future research. Key areas for future investigation include:

  • Identification and characterization of the complete biosynthetic gene cluster.

  • Detailed kinetic analysis of each enzyme in the pathway.

  • Elucidation of the regulatory networks controlling Myceliothermophin biosynthesis.

  • Metabolic engineering of Myceliophthora thermophila or a heterologous host for enhanced production of Myceliothermophins and the generation of novel analogs.

A deeper understanding of this pathway will not only provide insights into the fascinating world of fungal natural product biosynthesis but also pave the way for the development of novel anticancer therapeutics.

The Crucial Role of Diels-Alderase (MycB) in the Biosynthesis of Myceliothermophin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myceliothermophin E is a potent cytotoxic polyketide-amino acid hybrid natural product isolated from the thermophilic fungus Myceliophthora thermophila. Its complex chemical structure, featuring a trans-decalin ring system, and significant biological activity, with IC50 values less than 100 nM against various cancer cell lines, have made it a compelling target for biosynthetic and synthetic studies.[1][2] Central to its biosynthesis is a fascinating enzymatic intramolecular Diels-Alder reaction, a transformation of significant interest to synthetic chemists for its ability to form complex cyclic systems with high stereocontrol. This technical guide provides an in-depth exploration of the pivotal role of the Diels-Alderase enzyme, MycB, in the biosynthetic pathway of this compound, offering a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

The this compound Biosynthetic Pathway: A Concise Three-Enzyme Cascade

The biosynthesis of this compound is remarkably efficient, requiring only three enzymes to construct its complex architecture from simple precursors.[1][2] The pathway is initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) designated as MycA. This multifunctional enzyme is responsible for the iterative synthesis of the linear polyketide chain and its subsequent condensation with an amino acid. The resulting aminoacyl polyketide aldehyde undergoes a Knoevenagel condensation to yield a ketone product.[2] This acyclic precursor, containing both a diene and a dienophile moiety, is the substrate for the key enzyme in the pathway, the Diels-Alderase MycB.

MycB catalyzes a stereospecific intramolecular [4+2] cycloaddition to form the characteristic trans-fused decalin ring system of the myceliothermophin core.[1][2] Following the Diels-Alder reaction, a final tailoring enzyme, MycC, is proposed to be involved in the terminal steps of the biosynthesis, leading to the formation of this compound and its analogues.[2]

Quantitative Data Summary

The biochemical characterization of the Diels-Alderase MycB has provided key quantitative insights into its catalytic efficiency. The following table summarizes the available kinetic parameters for MycB and the biological activity of its product, this compound.

ParameterValueAnalyte/SubstrateReference
MycB Kinetic Data
Michaelis Constant (KM)~ 75 µMAcyclic ketone precursor (5)[1]
Catalytic Rate (kcat)~ 0.9 s-1Acyclic ketone precursor (5)[1]
Biological Activity
IC50< 100 nMVarious cancer cell lines (e.g., HeLa, A549)[1][2]

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of the Diels-Alderase MycB are crucial for reproducibility and further investigation. The following protocols are based on the methods described in the primary literature.[1][2]

Cloning, Expression, and Purification of MycB
  • Gene Identification and Cloning: The gene encoding the putative Diels-Alderase (MycB) was identified within the myceliothermophin biosynthetic gene cluster in Myceliophthora thermophila. The gene was amplified by PCR from the fungal genomic DNA and cloned into an appropriate expression vector, such as pET28a(+), containing a C-terminal His6-tag for affinity purification.

  • Heterologous Expression: The expression vector was transformed into a suitable E. coli expression host, such as BL21(DE3). The cells were cultured in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression was then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, and the culture was incubated for a further 16-20 hours at a lower temperature (e.g., 16°C) to enhance soluble protein production.

  • Protein Purification: The E. coli cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells were lysed by sonication, and the cell debris was removed by centrifugation. The supernatant containing the soluble His6-tagged MycB was loaded onto a Ni-NTA affinity chromatography column. The column was washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The MycB protein was then eluted with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM). The purified protein was buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Diels-Alderase Assay
  • Enzyme Reaction: The standard assay mixture contained the purified MycB enzyme (e.g., 1 µM) and the synthetic acyclic ketone substrate (e.g., 200 µM) in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl). The reaction was incubated at a controlled temperature (e.g., 28°C).

  • Reaction Monitoring and Analysis: Aliquots of the reaction mixture were taken at various time points and quenched by the addition of an organic solvent (e.g., ethyl acetate). The organic layer was separated, dried, and the residue was redissolved in a suitable solvent (e.g., methanol). The formation of this compound was monitored and quantified by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) by comparing the retention time and mass-to-charge ratio with an authentic standard.

Determination of Kinetic Parameters
  • Initial Velocity Measurements: To determine the Michaelis-Menten kinetic parameters (KM and kcat), initial reaction velocities were measured at various concentrations of the acyclic ketone substrate while keeping the enzyme concentration constant.

  • Data Analysis: The initial velocity data were plotted against the substrate concentration, and the resulting curve was fitted to the Michaelis-Menten equation using a non-linear regression analysis software to calculate the KM and Vmax values. The kcat value was then calculated from Vmax and the enzyme concentration.

Visualizations

Biosynthetic Pathway of this compound

Myceliothermophin_E_Biosynthesis cluster_PKS_NRPS MycA (PKS-NRPS) cluster_condensation Knoevenagel Condensation cluster_DA MycB (Diels-Alderase) cluster_tailoring MycC (Tailoring Enzyme) Precursors Malonyl-CoA + Amino Acid Linear_Polyketide Aminoacyl Polyketide Aldehyde (6) Precursors->Linear_Polyketide Iterative Synthesis Acyclic_Ketone Acyclic Ketone Precursor (7) Linear_Polyketide->Acyclic_Ketone Decalin_Core trans-Decalin Core Product Acyclic_Ketone->Decalin_Core Intramolecular Diels-Alder Myceliothermophin_E This compound (1) Decalin_Core->Myceliothermophin_E Final Modifications MycB_Characterization_Workflow Gene_Cloning 1. Gene Cloning (mycB from M. thermophila) Expression 2. Heterologous Expression (in E. coli) Gene_Cloning->Expression Purification 3. Protein Purification (Ni-NTA Affinity Chromatography) Expression->Purification Enzyme_Assay 4. In Vitro Enzyme Assay Purification->Enzyme_Assay Kinetic_Analysis 5. Kinetic Parameter Determination (KM and kcat) Enzyme_Assay->Kinetic_Analysis Structural_Studies 6. Structural and Mechanistic Studies (e.g., Crystallography, Computational Modeling) Kinetic_Analysis->Structural_Studies

References

The Tetramic Acid Motif of Myceliothermophin E: A Linchpin of its Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myceliothermophin E, a fungal-derived natural product, has demonstrated potent cytotoxic activity against a range of human cancer cell lines. Central to its bioactivity is the presence of a tetramic acid motif, a recurring scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the functional significance of this motif in this compound, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing implicated cellular pathways. The stereochemistry of the tetramic acid moiety has been shown to be crucial for its cytotoxic potency, highlighting its role in molecular interactions that lead to cell death. While the precise signaling pathways directly modulated by this compound are still under investigation, its cytotoxic profile strongly suggests the induction of apoptosis and disruption of the cell cycle. This document serves as a resource for researchers engaged in the exploration of natural products for oncology drug discovery and development.

Introduction

Natural products remain a vital source of novel therapeutic agents, with complex chemical structures honed by evolution to interact with biological targets. This compound, a polyketide-amino acid hybrid isolated from the thermophilic fungus Myceliophthora thermophila, is a member of a class of natural products characterized by a decalin core and a tetramic acid moiety. It is this tetramic acid unit, a five-membered lactam ring, that is of particular interest due to its prevalence in compounds exhibiting a wide array of biological activities, including antibacterial, antiviral, and antitumor effects.

Studies on this compound and its analogs have revealed that the configuration of the tetramic acid portion of the molecule is a critical determinant of its cytotoxic efficacy. This suggests that the spatial arrangement of the substituents on the tetramic acid ring is essential for its interaction with its cellular target(s), ultimately leading to the inhibition of cancer cell proliferation.

Quantitative Cytotoxicity Data

This compound has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data clearly indicates potent cytotoxic activity in the nanomolar to low microgram per milliliter range.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹
A-549Lung Carcinoma0.26~0.65
MCF-7Breast Adenocarcinoma0.27~0.68
HepG2Hepatoblastoma0.28~0.70
Hep3BHepatocellular Carcinoma0.41~1.03

¹ Molar concentrations are estimated based on a molecular weight of approximately 400 g/mol for this compound.

Experimental Protocols

The following sections describe generalized protocols for assays commonly used to assess the cytotoxic and mechanistic properties of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: A stock solution of this compound is serially diluted to various concentrations in a complete culture medium. The existing medium is removed from the wells and replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the medium is replaced with a fresh medium containing MTT (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay is used to detect one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.

Principle: Annexin V is a protein with a high affinity for PS. When labeled with a fluorochrome (e.g., FITC or Alexa Fluor 488), it can be used to identify apoptotic cells. A vital dye, such as propidium (B1200493) iodide (PI), is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Methodology:

  • Cell Treatment: Cells are cultured and treated with this compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: A fluorochrome-conjugated Annexin V and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry, exciting the fluorochromes with the appropriate lasers and detecting the emitted fluorescence.

  • Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Cell Cycle Analysis by Propidium Iodide Staining

This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: The DNA content of the cell population is analyzed by flow cytometry.

  • Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Functional Significance and Implicated Pathways

The potent cytotoxicity of this compound is intrinsically linked to its chemical structure, particularly the tetramic acid motif. The stereochemistry at the C5 position of the pyrrolidine-2,4-dione (B1332186) ring has been identified as a critical factor for its biological activity. This suggests a highly specific interaction with a cellular target, where the three-dimensional arrangement of the molecule is paramount for binding and subsequent induction of a cytotoxic response.

While the direct molecular target(s) of this compound have not been definitively identified in the reviewed literature, its cytotoxic effects are consistent with the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Apoptosis Induction

The induction of apoptosis is a common mechanism of action for many cytotoxic anticancer agents. This highly regulated process of cell suicide is essential for normal tissue homeostasis and the elimination of damaged or cancerous cells. Based on the cytotoxic profile of this compound, it is plausible that it triggers one or more of the apoptotic signaling cascades.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase This compound This compound Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) This compound->Intrinsic_Pathway Potential Target Extrinsic_Pathway Extrinsic Pathway (Death Receptor) This compound->Extrinsic_Pathway Potential Target Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Cellular_Dismantling Substrate Cleavage (PARP, Lamins, etc.) Caspase_Activation->Cellular_Dismantling Apoptotic_Body_Formation Apoptotic Body Formation Cellular_Dismantling->Apoptotic_Body_Formation Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Harvest_Fix Cell Harvesting & Fixation Treatment->Harvest_Fix PI_Staining Propidium Iodide Staining Harvest_Fix->PI_Staining Flow_Cytometry Flow Cytometry Analysis PI_Staining->Flow_Cytometry Data_Analysis DNA Content Histogram Analysis Flow_Cytometry->Data_Analysis Structure_Function_Relationship cluster_molecule Molecular Level cluster_interaction Cellular Interaction cluster_response Cellular Response Myceliothermophin_E This compound (with Tetramic Acid Motif) Molecular_Target Specific Molecular Target(s) (Undetermined) Myceliothermophin_E->Molecular_Target Binding Signal_Transduction Alteration of Signaling Pathways Molecular_Target->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Signal_Transduction->Apoptosis Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Preliminary Bioactivity Screening of Myceliothermophin E Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myceliothermophin E, a polyketide metabolite isolated from the thermophilic fungus Myceliophthora thermophila (also known as Thermothelomyces thermophilus), has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound extracts, including detailed experimental protocols for cultivation, extraction, and various bioactivity assays. The methodologies for assessing cytotoxic, antimicrobial, and antioxidant activities are presented to facilitate further research and drug discovery efforts. Additionally, this guide includes data presentation in a structured format and a proposed signaling pathway for its cytotoxic mechanism of action.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, holding significant promise for the development of new therapeutic agents.[2][3] Among these, polyketides represent a major class of natural products with a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[4][5] this compound, a polyketide containing a tetramic acid moiety, has been identified as a potent cytotoxic agent.[1] Preliminary studies have revealed its ability to inhibit the growth of various cancer cell lines at low micromolar concentrations, making it a compound of interest for further investigation in oncology. This guide outlines the essential steps for the preliminary bioactivity screening of this compound extracts to systematically evaluate its therapeutic potential.

Cultivation and Extraction of this compound

Fungal Strain
  • Organism: Myceliophthora thermophila (syn. Sporotrichum thermophile)

  • Growth Temperature: Optimal growth is observed between 45°C and 50°C.[6][7]

Cultivation Protocol

A detailed protocol for the cultivation of Myceliophthora thermophila for the production of secondary metabolites is outlined below.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature culture of M. thermophila from a potato dextrose agar (B569324) (PDA) plate to a flask containing 100 mL of potato dextrose broth (PDB).

    • Incubate the flask at 45°C for 5-7 days with shaking (150 rpm) to generate a liquid seed culture.

  • Solid-State Fermentation:

    • Prepare a solid substrate medium consisting of rice or a mixture of sugarcane bagasse and wheat bran.[8]

    • Autoclave the solid substrate to ensure sterility.

    • Inoculate the sterile solid substrate with the liquid seed culture.

    • Incubate the solid-state fermentation culture at 45°C for 14-21 days.

Extraction Protocol

The following protocol describes a general method for the extraction of polyketide secondary metabolites from fungal cultures.

  • Initial Extraction:

    • Harvest the fungal biomass and the solid substrate from the fermentation culture.

    • Soak the entire culture in a sufficient volume of ethyl acetate (B1210297) for 24 hours at room temperature.

    • Separate the ethyl acetate extract from the solid residue by filtration.

    • Repeat the extraction process two more times with fresh ethyl acetate to ensure complete extraction of the secondary metabolites.

  • Concentration and Fractionation:

    • Combine all the ethyl acetate extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

    • The crude extract can be further purified by column chromatography using silica (B1680970) gel and a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to isolate this compound.

Experimental Protocols for Bioactivity Screening

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HepG2, Hep3B, A-549, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound extract in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the extract. Include a vehicle control (medium with the solvent used to dissolve the extract) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the extract against various microorganisms.

  • Microorganisms:

    • Bacterial strains: Staphylococcus aureus (including MRSA), Escherichia coli.

    • Fungal strains: Candida albicans.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microorganism in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the this compound extract in a 96-well microtiter plate containing the appropriate broth.

    • Add the standardized inoculum to each well.

    • Include a positive control (a known antibiotic or antifungal) and a negative control (broth with inoculum but no extract).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

    • The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.

Antioxidant Assays
  • Reagent Preparation:

  • Assay Procedure:

    • Add 50 µL of different concentrations of the this compound extract to 150 µL of the DPPH solution in a 96-well plate.

    • Shake the plate and incubate it in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol (B145695) or methanol to an absorbance of 0.7 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of different concentrations of the this compound extract to 180 µL of the diluted ABTS solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Data Presentation

The quantitative data for the bioactivity of this compound is summarized in the table below.

Bioactivity AssayTargetResult (IC50/MIC)Reference
Cytotoxicity HepG2 (Hepatoblastoma)0.28 µg/mL[1]
Hep3B (Hepatocellular carcinoma)0.41 µg/mL[1]
A-549 (Lung carcinoma)0.26 µg/mL[1]
MCF-7 (Breast adenocarcinoma)0.27 µg/mL[1]
Antimicrobial Activity MRSA (Methicillin-resistant S. aureus)Moderate Activity (MIC not specified)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening Inoculum Inoculum Preparation (M. thermophila) Fermentation Solid-State Fermentation Inoculum->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Purification (Column Chromatography) Concentration->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial Antioxidant Antioxidant Assays (DPPH & ABTS) Purification->Antioxidant

Caption: Workflow for the bioactivity screening of this compound.

Proposed Cytotoxic Signaling Pathway

Given that many cytotoxic natural products induce apoptosis, a proposed mechanism for this compound is the induction of the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_cell Cancer Cell Myceliothermophin_E This compound Bcl2 Bcl-2 (Anti-apoptotic) Myceliothermophin_E->Bcl2 Bax Bax/Bak (Pro-apoptotic) Myceliothermophin_E->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Bax Bax->Mitochondrion forms pore Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer agents. This guide provides a foundational framework for the preliminary bioactivity screening of this compound extracts, encompassing detailed protocols for its production, extraction, and evaluation of its cytotoxic, antimicrobial, and antioxidant properties. Further research is warranted to elucidate its precise mechanism of action and to explore its therapeutic efficacy in preclinical models. The provided methodologies and data serve as a valuable resource for researchers in the field of natural product drug discovery.

References

Methodological & Application

Protocol for the Total Synthesis of Myceliothermophin E

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Department of Chemistry, BioScience Research Collaborative, Rice University.

Introduction

Myceliothermophin E is a member of a family of cytotoxic polyketides isolated from the fungus Myceliophthora thermophila.[1] These natural products exhibit significant cytotoxic activity against several human cancer cell lines, making them attractive targets for total synthesis and further investigation into their therapeutic potential. This document outlines a detailed protocol for the total synthesis of this compound, based on the convergent strategy developed by the Nicolaou group. The synthesis features a key cascade-based cyclization to construct the trans-fused decalin system and a late-stage coupling of two advanced fragments.

Retrosynthetic Analysis

The synthetic plan for this compound is based on a convergent approach. The molecule is disconnected into two key building blocks: the decalin aldehyde 4 and the pyrrolidinone fragment 5 . The synthesis culminates in the coupling of these two fragments, followed by a series of transformations to yield Myceliothermophin C and D, which are then converted to this compound.

Experimental Protocols

Part 1: Synthesis of the Decalin Aldehyde Fragment 4

The synthesis of the decalin aldehyde fragment 4 begins with commercially available (±)-citronellal derivative 10 and proceeds through a cascade bis-cyclization to form the core decalin structure, followed by several functional group manipulations.

Step 1.1: Epoxidation of (±)-Citronellal Derivative 10

  • Procedure: To a solution of (±)-citronellal derivative 10 in a suitable solvent, add a Corey-Chaykovsky reagent.

  • Yield: 96%

Step 1.2: Cascade Bis-cyclization to form Decalin 6

  • Procedure: The epoxide from the previous step is subjected to a cascade reaction, which is proposed to proceed via an initial epoxide rearrangement to an aldehyde, followed by an enolization and a Robinson-type annulation to furnish the trans-fused decalin system 6 .[1]

  • Yield: Not explicitly stated for the cascade from the epoxide, but the overall strategy was optimized to produce decagram quantities of enone 6 .[1]

Step 1.3: Elaboration of Decalin 6 to Aldehyde 4

  • Procedure: The enone decalin system 6 undergoes a multi-step sequence involving the introduction of a vinyl iodide, desilylation, and oxidation to afford the target aldehyde 4 .[1]

  • Yields:

    • Desilylation: 91%[1]

    • DMP oxidation: 95%[1]

Part 2: Synthesis of the Pyrrolidinone Fragment 5

The pyrrolidinone fragment 5 is prepared in two steps from succinimide (B58015) 26 .

Step 2.1: Grignard Addition to Succinimide 26

  • Procedure: Succinimide 26 is treated with isopropyl Grignard reagent 27 in THF at ambient temperature. The reaction is then quenched with MeOH containing 10% concentrated H₂SO₄ at 0°C to furnish lactam 28 .[1]

  • Yield: 62%[1]

Step 2.2: Protection of Lactam 28

  • Procedure: The lactam 28 is then protected to yield the final pyrrolidinone fragment 5 . The specific protecting group used is the Teoc (2-(trimethylsilyl)ethoxycarbonyl) group.[1]

Part 3: Coupling of Fragments and Completion of the Synthesis

The final stage of the synthesis involves the coupling of the decalin aldehyde 4 and the pyrrolidinone fragment 5 , followed by a series of transformations to complete the synthesis of this compound.

Step 3.1: Coupling of Decalin Aldehyde 4 and Pyrrolidinone 5

  • Procedure: The pyrrolidinone fragment 5 is treated with LDA in THF at -78°C, and the resulting anion is added to the decalin aldehyde 4 to furnish alcohol 30 .[1]

  • Yield: 85% (as a mixture of four diastereomers)[1]

Step 3.2: Oxidation of Alcohol 30

  • Procedure: The mixture of diastereomeric alcohols 30 is oxidized with Dess-Martin periodinane (DMP) to afford ketones 31a and 31b .[1]

  • Yield: 90% combined yield (approximately 1:1 diastereomeric ratio)[1]

Step 3.3: Elaboration to Myceliothermophins C (2) and D (3)

  • Procedure: The separated diastereomeric ketones 31a and 31b are each subjected to a three-step sequence:

    • Phenyl selenylation (NaH, PhSeCl).

    • Oxidation and syn-elimination (NaIO₄).

    • Removal of the Teoc protecting group (TBAF:AcOH).[1]

  • Yields:

    • Phenyl selenylation and elimination: 78% over two steps.[1]

    • Teoc deprotection: 92%[1]

Step 3.4: Conversion to this compound (1)

  • Procedure: Myceliothermophin C (2 ) or D (3 ) is treated with aqueous HF in MeCN at 0°C to 25°C for 2 hours.[1]

  • Yield: 81%[1]

Data Presentation

Table 1: Summary of Yields for the Synthesis of the Decalin Aldehyde Fragment 4

Step No.TransformationReagentsYield (%)
1.1Epoxidation of (±)-Citronellal DerivativeCorey-Chaykovsky reagent96
1.2Cascade Bis-cyclization-Not specified
1.3aDesilylationTBAF91
1.3bOxidationDMP95

Table 2: Summary of Yields for the Synthesis of the Pyrrolidinone Fragment 5

Step No.TransformationReagentsYield (%)
2.1Grignard Addition and CyclizationIsopropyl Grignard, H₂SO₄/MeOH62
2.2ProtectionTeoc protection reagentsNot specified

Table 3: Summary of Yields for the Final Assembly of this compound

Step No.TransformationReagentsYield (%)
3.1Coupling of Fragments 4 and 5LDA85
3.2Oxidation of AlcoholDMP90
3.3aPhenyl selenylation and EliminationNaH, PhSeCl; NaIO₄78
3.3bTeoc DeprotectionTBAF:AcOH92
3.4Conversion to this compoundaq. HF81

Workflow and Diagrams

The overall workflow of the total synthesis of this compound is depicted below.

Total_Synthesis_Myceliothermophin_E cluster_decalin Synthesis of Decalin Aldehyde 4 cluster_pyrrolidinone Synthesis of Pyrrolidinone 5 cluster_assembly Final Assembly Citronellal (±)-Citronellal Derivative (10) Epoxide Epoxide Citronellal->Epoxide Epoxidation (96%) Decalin_6 trans-fused Decalin (6) Epoxide->Decalin_6 Cascade Bis-cyclization Decalin_Aldehyde Decalin Aldehyde (4) Decalin_6->Decalin_Aldehyde Multi-step Elaboration Coupling_Product Alcohol (30) Decalin_Aldehyde->Coupling_Product Coupling (85%) Succinimide Succinimide (26) Lactam_28 Lactam (28) Succinimide->Lactam_28 Grignard Addition (62%) Pyrrolidinone_5 Pyrrolidinone (5) Lactam_28->Pyrrolidinone_5 Teoc Protection Pyrrolidinone_5->Coupling_Product Ketones Ketones (31a, 31b) Coupling_Product->Ketones DMP Oxidation (90%) Myceliothermophin_CD Myceliothermophin C/D (2, 3) Ketones->Myceliothermophin_CD 3 Steps (72% avg.) Myceliothermophin_E This compound (1) Myceliothermophin_CD->Myceliothermophin_E aq. HF (81%)

Caption: Convergent total synthesis of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Myceliothermophin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myceliothermophin E is a polyketide-amino acid hybrid natural product isolated from the thermophilic fungus Thermothelomyces thermophilus (formerly known as Myceliophthora thermophila).[1] It belongs to a class of compounds known for their cytotoxic activities against various cancer cell lines, making it a molecule of significant interest for drug discovery and development. These application notes provide a detailed protocol for the extraction and purification of this compound from fungal biomass, based on established methodologies. The protocols are intended to guide researchers in obtaining this compound for further biological and chemical studies.

Data Presentation

The following table summarizes the quantitative data related to the isolation of this compound and its related compounds from T. thermophilus.

CompoundIsolation MethodYield (mg)Purity
Myceliothermophin ARP-HPLC (CH3CN/H2O, 90:10)5.4>95%
Myceliothermophin BRP-HPLC (CH3CN/H2O, 90:10)6.7>95%
This compound Sephadex LH-20 5.8 >95%
Myceliothermophin FRP-HPLC (CH3CN/H2O, 90:10)8.2>95%

Experimental Protocols

This section outlines the step-by-step methodology for the extraction and purification of this compound from a culture of Thermothelomyces thermophilus.

Fungal Cultivation and Biomass Preparation
  • Organism: Thermothelomyces thermophilus ATCC 42464.

  • Cultivation: The fungus is cultured in a suitable liquid medium to generate sufficient mycelial biomass. The specific media composition and fermentation parameters should be optimized for the production of secondary metabolites.

  • Harvesting: After an appropriate incubation period, the mycelium and spores are harvested from the culture broth by filtration.

  • Preparation: The collected biomass is freeze-dried to remove water content, which facilitates efficient solvent extraction.

Extraction of Crude Metabolites
  • Solvent: Ethyl acetate (B1210297) is used as the extraction solvent.

  • Procedure:

    • The freeze-dried mycelium and spores are submerged in ethyl acetate (e.g., 500 mL).

    • The mixture is subjected to extraction, which should be repeated three times to ensure exhaustive extraction of the target compounds.

    • The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

Initial Fractionation by Vacuum Flash Chromatography
  • Stationary Phase: C18 reversed-phase silica (B1680970) gel.

  • Mobile Phase: A gradient of methanol (B129727) (MeOH) and water (H₂O), starting from 100% H₂O and gradually increasing the concentration of MeOH to 100%.

  • Procedure:

    • The crude extract is adsorbed onto a small amount of C18 silica gel and loaded onto the top of a packed vacuum flash chromatography column.

    • The column is eluted with the H₂O-MeOH gradient, collecting a total of eight fractions.

    • The fractions are analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the myceliothermophins.

Intermediate Purification by Size Exclusion Chromatography
  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: A 1:1 mixture of methanol (CH₃OH) and water (H₂O).

  • Procedure:

    • The active fractions obtained from the vacuum flash chromatography are combined and concentrated.

    • The concentrated sample is loaded onto a Sephadex LH-20 column.

    • The column is eluted with the CH₃OH/H₂O (1:1) solvent system, and a total of ten fractions are collected.

Final Purification of this compound
  • Method: The fraction containing this compound is identified through analytical methods.

  • Procedure:

    • The fifth fraction from the Sephadex LH-20 chromatography is subjected to further purification.[1]

    • This subfraction is purified using Sephadex LH-20 to yield pure this compound.[1]

Purification of Other Myceliothermophins (Optional)
  • Other fractions from the initial Sephadex LH-20 separation can be further purified to isolate other related compounds.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A suitable preparative C18 column.

    • Mobile Phase: A gradient of H₂O and MeOH, running from 80:20 to 20:80 over 60 minutes.

    • Flow Rate: Approximately 30.0 mL/min.

    • This step can be used to separate subfractions containing other myceliothermophins.

  • Final RP-HPLC Purification:

    • Subfractions can be further purified using an isocratic mobile phase, such as acetonitrile (B52724) (CH₃CN) and water (H₂O) at a ratio of 90:10, to obtain pure Myceliothermophin A, B, and F.[1]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_0 Biomass Preparation cluster_1 Extraction cluster_2 Chromatographic Purification FungalCulture Fungal Culture (T. thermophilus) Harvesting Harvesting (Filtration) FungalCulture->Harvesting FreezeDrying Freeze-Drying Harvesting->FreezeDrying Extraction Ethyl Acetate Extraction (x3) FreezeDrying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract VFC C18 Vacuum Flash Chromatography (H2O-MeOH Gradient) CrudeExtract->VFC ActiveFractions Active Fractions VFC->ActiveFractions Sephadex1 Sephadex LH-20 (MeOH/H2O, 1:1) ActiveFractions->Sephadex1 Fraction5 Fraction 5 Sephadex1->Fraction5 Sephadex2 Sephadex LH-20 Purification Fraction5->Sephadex2 MycoE Pure this compound Sephadex2->MycoE

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic Start Crude Extract Step1 Initial Fractionation (C18 Flash Chromatography) Start->Step1 Removes polar impurities Step2 Intermediate Purification (Sephadex LH-20) Step1->Step2 Separates by size Step3 Final Purification (Sephadex LH-20) Step2->Step3 Isolates target fraction End Pure this compound Step3->End Yields pure compound

Caption: Logical flow of the purification process for this compound.

References

Application Notes and Protocols for Myceliothermophin E in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myceliothermophin E is a fungal polyketide metabolite originally isolated from Myceliophthora thermophila. As a member of the tetramic acid class of natural products, it has demonstrated potent cytotoxic effects against a panel of human cancer cell lines.[1] These properties make this compound a compound of interest for cancer research and preclinical drug development. These application notes provide a summary of its known anti-cancer activities and detailed protocols for its investigation in cancer research models. While the precise molecular mechanism of action for this compound is still under investigation, this document offers a framework for its application in studies aimed at elucidating its therapeutic potential.

Data Presentation

The cytotoxic activity of this compound has been quantified against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µg/mL)
HepG2Hepatoblastoma0.28[1]
Hep3BHepatocellular Carcinoma0.41[1]
A-549Lung Carcinoma0.26[1]
MCF-7Breast Adenocarcinoma0.27[1]

Postulated Mechanisms and Signaling Pathways

The exact molecular target and signaling pathways affected by this compound have not yet been fully elucidated. However, based on the activities of other cytotoxic natural products, particularly those of the polyketide and tetramic acid class, several pathways are implicated as potential targets. These include the induction of apoptosis (programmed cell death), interference with cell cycle progression, and inhibition of molecular chaperones like Heat Shock Protein 90 (HSP90).

Further research is required to determine the specific mechanism of this compound. The experimental protocols provided in this document are designed to enable researchers to investigate these potential mechanisms.

G cluster_0 This compound cluster_1 Potential Cellular Effects cluster_2 Downstream Consequences ME This compound Apoptosis Induction of Apoptosis ME->Apoptosis CellCycle Cell Cycle Arrest ME->CellCycle HSP90 HSP90 Inhibition ME->HSP90 Caspase Caspase Activation Apoptosis->Caspase G2M G2/M Phase Arrest CellCycle->G2M ClientProtein Client Protein Degradation (e.g., Akt, CDK4) HSP90->ClientProtein PARP PARP Cleavage Caspase->PARP TumorGrowth Inhibition of Tumor Growth PARP->TumorGrowth G2M->TumorGrowth ClientProtein->TumorGrowth

Figure 1: Postulated signaling pathways affected by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: After the incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

G A Seed cancer cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Add solubilization buffer D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Figure 2: Workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Western Blot

This protocol is to determine if this compound induces apoptosis by detecting key apoptotic markers.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around the IC50 value for various time points. Harvest the cells and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.

Cell Cycle Analysis by Flow Cytometry

This protocol is to investigate if this compound causes cell cycle arrest.

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution containing RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (at a predetermined dose and schedule) to the treatment group and the vehicle to the control group via an appropriate route (e.g., intraperitoneal, intravenous, or oral).

  • Monitoring: Measure tumor volume and mouse body weight regularly. Monitor the mice for any signs of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treated and control groups to evaluate the in vivo efficacy of this compound.

G A Implant cancer cells subcutaneously in mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle C->D E Monitor tumor volume and body weight D->E F Excise tumors at study endpoint E->F G Analyze anti-tumor efficacy F->G

Figure 3: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent cytotoxic agent against a range of cancer cell lines. The provided protocols offer a comprehensive framework for researchers to further investigate its anti-cancer properties, elucidate its mechanism of action, and evaluate its therapeutic potential in preclinical models. The determination of its specific molecular target and the signaling pathways it modulates will be crucial for its future development as a potential anti-cancer therapeutic.

References

Application Notes and Protocols: Utilizing Myceliothermophin E's Biosynthetic Pathway to Study Polyketide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myceliothermophin E is a potent cytotoxic polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila. While not typically utilized as a direct tool or probe to study other biosynthetic systems, the elucidation of its own concise, three-enzyme biosynthetic pathway provides a valuable model system for investigating a key step in polyketide biosynthesis: the enzyme-catalyzed intramolecular Diels-Alder (IMDA) reaction.[1][2][3] This class of reactions is crucial for generating structural complexity and is of significant interest for the bioengineering of novel polyketides.

These application notes provide an overview of the this compound biosynthetic pathway as a case study, detailing the enzymes involved and offering a protocol for the characterization of the key Diels-Alderase enzyme, MycB.

Data Presentation

This compound exhibits significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes its reported 50% inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (µg/mL)
HepG2Hepatoblastoma0.28
Hep3BHepatocellular Carcinoma0.41
A-549Lung Carcinoma0.26
MCF-7Breast Adenocarcinoma0.27

Data sourced from Nicolaou et al. (2014).[4][5]

This compound Biosynthesis: A Model for Intramolecular Diels-Alder Reactions

The biosynthesis of this compound is accomplished by a remarkably efficient pathway involving just three key enzymes:[1][2][3]

  • MycA: A hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) that constructs and releases an aminoacyl polyketide aldehyde intermediate.

  • MycC: A putative Knoevenagel condensation enzyme that facilitates the formation of the pyrrolinone ring system.

  • MycB: A dedicated Diels-Alderase that catalyzes the stereoselective intramolecular [4+2] cycloaddition to form the characteristic trans-decalin core of this compound.[1][2]

The discovery and characterization of MycB is particularly significant, as it provides a concrete example of a fungal Diels-Alderase involved in polyketide biosynthesis, a long-sought-after class of enzymes.[2] Studying this system can provide valuable insights into the mechanism, substrate specificity, and stereochemical control of enzymatic cycloadditions.

Diagram of the this compound Biosynthetic Pathway

MyceliothermophinE_Pathway cluster_PKS_NRPS MycA (PKS-NRPS) cluster_tailoring Tailoring Enzymes PKS_NRPS Polyketide & Amino Acid Precursors MycA Construction of Linear Intermediate PKS_NRPS->MycA Release Release of Aminoacyl Polyketide Aldehyde MycA->Release Generates acyclic precursor MycC MycC (Knoevenagel Condensation) Release->MycC Forms pyrrolinone ring MycB MycB (Diels-Alderase) MycC->MycB Substrate for cycloaddition MyceliothermophinE This compound MycB->MyceliothermophinE Forms trans-decalin core

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following section outlines a generalized protocol for the heterologous expression and functional characterization of the this compound Diels-Alderase, MycB. This protocol is based on established methodologies for studying biosynthetic enzymes.[6][7][8]

Protocol 1: Heterologous Expression and Purification of MycB

Objective: To produce and purify recombinant MycB enzyme for in vitro functional assays.

1. Gene Synthesis and Cloning: a. The gene encoding MycB from Myceliophthora thermophila is codon-optimized for expression in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. b. A C-terminal or N-terminal polyhistidine-tag (His-tag) is added to the gene sequence to facilitate purification. c. The synthesized gene is cloned into an appropriate expression vector (e.g., pET series for E. coli).

2. Heterologous Expression: a. The expression vector containing the mycB gene is transformed into a competent expression host strain (e.g., E. coli BL21(DE3)). b. A single colony is used to inoculate a starter culture (e.g., in LB medium with appropriate antibiotic selection) and grown overnight at 37°C. c. The starter culture is used to inoculate a larger volume of expression medium. The culture is grown at 37°C until it reaches an optical density (OD₆₀₀) of 0.6-0.8. d. Protein expression is induced by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1 mM. e. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification: a. Cells are harvested by centrifugation. b. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors). c. Cells are lysed by sonication or high-pressure homogenization on ice. d. The cell lysate is clarified by centrifugation to remove cell debris. e. The supernatant containing the soluble His-tagged MycB is loaded onto a Ni-NTA affinity chromatography column. f. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). g. The recombinant MycB protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). h. The purity of the eluted protein is assessed by SDS-PAGE. i. If necessary, the purified protein is buffer-exchanged into a storage buffer (e.g., using dialysis or a desalting column) and stored at -80°C.

Protocol 2: In Vitro Functional Assay of MycB

Objective: To confirm the Diels-Alderase activity of purified MycB using its native substrate.

1. Substrate Preparation: a. The acyclic precursor to the Diels-Alder reaction (the product of the MycA and MycC enzymes) must be synthesized chemically or produced biosynthetically. The stable C18-keto intermediate is the required substrate for MycB.[2]

2. Enzymatic Reaction: a. A reaction mixture is prepared in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.5). b. The reaction mixture should contain the synthesized acyclic substrate (e.g., at a final concentration of 100 µM). c. The reaction is initiated by adding the purified MycB enzyme (e.g., to a final concentration of 1-10 µM). d. A control reaction is set up under identical conditions but without the addition of the MycB enzyme to monitor for any spontaneous (non-enzymatic) cyclization. e. The reactions are incubated at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 1-16 hours).

3. Product Extraction and Analysis: a. The reaction is quenched, for example, by adding an equal volume of an organic solvent such as ethyl acetate. b. The organic phase, containing the product, is separated, dried, and resuspended in a suitable solvent (e.g., methanol). c. The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of this compound. d. The product from the enzymatic reaction should have a retention time and mass-to-charge ratio identical to an authentic standard of this compound. The control reaction should show significantly less or no product formation.

Diagram of the Experimental Workflow for MycB Characterization

MycB_Workflow cluster_expression Heterologous Expression cluster_purification Purification cluster_assay In Vitro Assay gene_synthesis Codon-optimize & synthesize mycB gene with His-tag cloning Clone into expression vector gene_synthesis->cloning transformation Transform into E. coli cloning->transformation induction Induce protein expression transformation->induction lysis Cell Lysis induction->lysis affinity_chrom Ni-NTA Affinity Chromatography lysis->affinity_chrom sds_page SDS-PAGE Analysis affinity_chrom->sds_page enzymatic_reaction Incubate substrate with purified MycB sds_page->enzymatic_reaction substrate_prep Prepare acyclic substrate substrate_prep->enzymatic_reaction analysis LC-MS Analysis enzymatic_reaction->analysis result Confirmation of This compound production analysis->result

Caption: Workflow for MycB characterization.

Conclusion

The study of this compound biosynthesis provides a powerful framework for understanding enzyme-catalyzed cycloaddition reactions in the formation of complex natural products. The concise nature of its three-enzyme pathway makes it an attractive model system for biochemical and structural studies. By applying the protocols outlined above, researchers can further investigate the mechanism of the Diels-Alderase MycB, paving the way for its potential use in synthetic biology and the engineered biosynthesis of novel polyketide-based therapeutics.

References

Unveiling the Potential of Myceliothermophin E: A Chemical Probe for Targeting Hsp90-Driven Oncogenesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate landscape of cancer research and drug development, the identification of novel chemical probes is paramount to dissecting complex signaling pathways and validating new therapeutic targets. Myceliothermophin E, a potent cytotoxic natural product, has emerged as a promising candidate for researchers investigating cellular stress responses and oncogenic signaling. These detailed application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound as a chemical probe, with a focus on its role as a modulator of Heat Shock Protein 90 (Hsp90).

This compound is a polyketide originally isolated from the thermophilic fungus Myceliophthora thermophila. It has demonstrated significant cytotoxic activity against a range of human cancer cell lines, indicating its potential as a lead compound for anticancer drug discovery. This document provides a comprehensive guide to designing and executing experiments to explore the mechanism of action and therapeutic potential of this compound, centering on its putative role as an inhibitor of the molecular chaperone Hsp90.

Data Presentation: Quantitative Analysis of this compound Activity

To facilitate a clear understanding of the potency and effects of this compound, the following tables summarize key quantitative data.

Cell LineIC50 (µg/mL)[1]
Hepatoblastoma (HepG2)0.28
Hepatocellular Carcinoma (Hep3B)0.41
Lung Carcinoma (A-549)0.26
Breast Adenocarcinoma (MCF-7)0.27
Table 1: In Vitro Cytotoxicity of this compound in various human cancer cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway impacted by Hsp90 inhibition and the general experimental workflows for investigating the effects of this compound.

Hsp90_Inhibition_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Client Protein Maturation cluster_2 Effect of this compound ATP ATP Hsp90_closed Hsp90 (ATP-bound/Closed) ATP->Hsp90_closed Binds ADP ADP Hsp90_open Hsp90 (Open) Hsp90_open->Hsp90_closed Hsp90_ADP Hsp90 (ADP-bound) Hsp90_closed->Hsp90_ADP ATP Hydrolysis Client_folded Folded/Active Client Protein Hsp90_closed->Client_folded Promotes Folding Hsp90_ADP->Hsp90_open ADP Release Client_unfolded Unfolded Client Protein (e.g., Akt, Raf-1) Client_unfolded->Hsp90_closed Proteasome Ubiquitin-Proteasome System Client_unfolded->Proteasome Ubiquitination Myceliothermophin_E This compound Myceliothermophin_E->Hsp90_closed Inhibits ATP Binding Degradation Degradation Proteasome->Degradation

Figure 1: Proposed signaling pathway of Hsp90 inhibition by this compound.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Lysis Cell Lysis & Protein Quantification Treatment->Lysis In_Vivo In Vivo Xenograft Studies Treatment->In_Vivo End Data Analysis & Interpretation Viability->End Western_Blot Western Blot Analysis (Hsp90 Clients & Apoptosis Markers) Lysis->Western_Blot CoIP Co-Immunoprecipitation (Hsp90-Client Interaction) Lysis->CoIP Western_Blot->End CoIP->End In_Vivo->End

Figure 2: General experimental workflow for characterizing this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation and Apoptosis Induction

This protocol is to assess the effect of this compound on the protein levels of Hsp90 clients (e.g., Akt, Raf-1, HER2) and key apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Akt, Raf-1, HER2, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction

This protocol is to determine if this compound disrupts the interaction between Hsp90 and its client proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • Non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease and phosphatase inhibitors)

  • Anti-Hsp90 antibody (or antibody against the client protein) for immunoprecipitation

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2X Laemmli sample buffer)

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells in non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

  • Incubate the pre-cleared lysate (500 µg - 1 mg of total protein) with the anti-Hsp90 antibody or isotype control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the Hsp90 client protein of interest and Hsp90.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at a predetermined dose and schedule) or the vehicle control to the respective groups (e.g., via intraperitoneal injection or oral gavage).

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days) using the formula: Volume = (length x width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Analyze the tumor growth data to assess the in vivo efficacy of this compound.

Conclusion

This compound represents a valuable chemical probe for investigating Hsp90-related cellular processes. The protocols and data presented herein provide a solid foundation for researchers to explore its mechanism of action and to evaluate its potential as a novel therapeutic agent. Through rigorous and systematic experimentation, the scientific community can further elucidate the role of this compound in cancer biology and pave the way for the development of new and effective cancer therapies.

References

Application Notes and Protocols: Chemical Derivatization of Myceliothermophin E for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myceliothermophin E is a fungal polyketide natural product characterized by a trans-fused decalin ring system and a tetramic acid moiety.[1][2] Preclinical studies have demonstrated its potent cytotoxic effects against various human cancer cell lines, including A549 (lung carcinoma), Hep3B (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).[3] The configuration of the tetramic acid portion of the molecule has been implicated as a critical determinant of its biological activity.[3] The total synthesis of this compound and its congeners has been successfully achieved, paving the way for the generation of novel analogs for comprehensive Structure-Activity Relationship (SAR) studies.[4][5][6]

These application notes provide a detailed framework for the chemical derivatization of this compound to explore its SAR. The protocols outlined below describe the synthesis of a focused library of derivatives, methods for their biological evaluation, and a strategy for data analysis to identify key structural features responsible for its cytotoxic activity.

Rationale for Derivatization

The primary objectives of the SAR study are to:

  • Elucidate the key functional groups and structural motifs essential for cytotoxic activity.

  • Identify regions of the molecule that can be modified to enhance potency and selectivity.

  • Develop a pharmacophore model for future rational drug design.

Based on the known biological activity of this compound and related tetramic acid-containing natural products, the derivatization strategy will focus on modifications at two key positions:

  • C3-acyl group of the tetramic acid: This region is known to be crucial for the metal-chelating properties and biological activity of tetramic acids.[1][7] Modifications here can influence the molecule's interaction with potential biological targets.

  • N1-position of the tetramic acid: Alkylation or acylation at this position can alter the lipophilicity and hydrogen bonding capacity of the molecule, potentially impacting cell permeability and target binding.

The trans-fused decalin ring system is considered a rigid scaffold crucial for the overall conformation of the molecule and will be kept intact in this initial SAR exploration.[8][9][10][11]

Experimental Protocols

General Synthetic Strategy

The synthesis of this compound derivatives will be based on the established total synthesis route, with modifications introduced at late stages to generate the desired analogs. The general workflow is depicted below.

G cluster_0 Synthesis of Core Intermediate cluster_1 Tetramic Acid Coupling and Derivatization cluster_2 Purification and Characterization cluster_3 Biological Evaluation Start Starting Materials Decalin Synthesis of Decalin Aldehyde Intermediate Start->Decalin Coupling Coupling with N-protected γ-methoxylactam Decalin->Coupling Myceliothermophin_C_D Synthesis of Myceliothermophin C/D analogs Coupling->Myceliothermophin_C_D Myceliothermophin_E_analogs Dehydration to this compound Analogs Myceliothermophin_C_D->Myceliothermophin_E_analogs Purification Purification (HPLC) Myceliothermophin_E_analogs->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays Characterization->Cytotoxicity SAR SAR Analysis Cytotoxicity->SAR

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol for Derivatization of the C3-Acyl Group

This protocol describes the modification of the C3-acyl group of the tetramic acid moiety by introducing different amide functionalities.

Materials:

  • This compound

  • Variety of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.2 equivalents), EDC (1.5 equivalents), and HOBt (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-amide derivative.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Derivatization of the N1-Position

This protocol details the alkylation of the N1-position of the tetramic acid ring.

Materials:

  • This compound

  • Variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Solvents for workup and chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous MeCN or DMF, add K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Add the desired alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

  • After completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N1-alkylated derivative.

  • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines will be used for cytotoxicity screening, including:

  • A549 (non-small cell lung cancer)

  • MCF-7 (breast adenocarcinoma)

  • HepG2 (hepatocellular carcinoma)

  • HCT-116 (colorectal carcinoma)

Cells will be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized this compound derivatives will be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (this compound and its derivatives) in the culture medium. Doxorubicin can be used as a positive control.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate the comparison of the SAR.

Table 1: Cytotoxicity (IC₅₀, µM) of this compound and its Derivatives

CompoundR¹ (at N1)R² (at C3-acyl)A549MCF-7HepG2HCT-116
This compoundH-CH(CH₃)CH₂CH₃IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
Derivative 1 CH₃-CH(CH₃)CH₂CH₃IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
Derivative 2 Benzyl-CH(CH₃)CH₂CH₃IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
Derivative 3 H-NH-BenzylIC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
Derivative 4 H-N(CH₂)₄OIC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
Doxorubicin--IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value

Data will be presented as the mean ± standard deviation from at least three independent experiments.

Visualization of Workflows and Relationships

G cluster_0 Compound Library Generation cluster_1 Biological Screening cluster_2 Data Analysis and SAR Start This compound Deriv_N1 N1-Alkylation/Acylation Start->Deriv_N1 Deriv_C3 C3-Amide Formation Start->Deriv_C3 Cytotoxicity_Assay MTT Assay on Cancer Cell Lines Deriv_N1->Cytotoxicity_Assay Deriv_C3->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Pharmacophore Pharmacophore Modeling SAR_Analysis->Pharmacophore Lead_Opt Lead Optimization Pharmacophore->Lead_Opt G cluster_0 Molecular Properties cluster_1 Biological Readouts Lipophilicity Lipophilicity Cell Permeability Cell Permeability Lipophilicity->Cell Permeability H-bonding H-bonding Target Binding Target Binding H-bonding->Target Binding Steric Bulk Steric Bulk Steric Bulk->Target Binding Electronic Effects Electronic Effects Electronic Effects->Target Binding Cytotoxicity Cytotoxicity Cell Permeability->Cytotoxicity Target Binding->Cytotoxicity

References

Application Notes and Protocols: Scale-up Synthesis and Biological Evaluation of Myceliothermophin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myceliothermophin E is a fungal polyketide natural product that has demonstrated potent cytotoxic activity against a panel of human cancer cell lines.[1] Isolated from the thermophilic fungus Myceliophthora thermophila, this complex molecule features a trans-fused decalin core and a tetramic acid moiety, which are common structural motifs in a variety of biologically active natural products.[2] The significant anticancer potential of this compound necessitates a reliable and scalable synthetic route to provide sufficient quantities for in-depth biological investigations and preclinical development. This document provides detailed protocols for a convergent total synthesis of this compound, based on the work of Nicolaou and colleagues, as well as standardized methods for evaluating its cytotoxic effects and a proposed mechanism of action for further investigation.

Chemical Synthesis

The total synthesis of this compound is achieved through a convergent strategy, which involves the preparation of two key fragments: a complex decalin aldehyde and a pyrrolidinone building block. These fragments are then coupled and elaborated to afford the final natural product.

Synthetic Workflow

This compound Synthesis Workflow Overall Synthetic Workflow for this compound cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Commercially Available Starting Material A2 Multi-step Synthesis A1->A2 Cascade Bis-cyclization A3 Decalin Aldehyde Fragment A2->A3 C1 Fragment Coupling A3->C1 B1 Succinimide B2 Two-step Synthesis B1->B2 B3 Pyrrolidinone Fragment B2->B3 B3->C1 C2 Divergent Elaboration C1->C2 C3 Myceliothermophin C/D C2->C3 C4 Final Conversion C3->C4 D This compound C4->D aq. HF (81% yield) Proposed Apoptotic Pathway of this compound Hypothetical Signaling Pathway of this compound-Induced Apoptosis M_E This compound Cell Cancer Cell M_E->Cell Bcl2 Anti-apoptotic Bcl-2 proteins Cell->Bcl2 Bax Pro-apoptotic Bax/Bak proteins Cell->Bax Mito Mitochondrion CytC Cytochrome c release Mito->CytC Bcl2->Bax Bax->Mito forms pores Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Navigating the Synthesis of Myceliothermophin E: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Myceliothermophin E, a potent cytotoxic polyketide, presents a formidable challenge for synthetic chemists. Its complex architecture, featuring a trans-fused decalin core and a tetramic acid moiety, necessitates a carefully orchestrated sequence of reactions where success hinges on overcoming significant hurdles. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during its synthesis, empowering researchers to navigate these complexities with greater efficiency.

Troubleshooting Guide

This guide addresses common problems encountered in the synthesis of this compound and its precursors, offering potential solutions based on published methodologies.

Problem Potential Cause Troubleshooting Steps Relevant Experimental Protocol
Low yield in the construction of the trans-fused decalin system via Diels-Alder reaction. The use of polyunsaturated aldehydes as substrates can be problematic, leading to side reactions or decomposition.[1]An alternative strategy involves a cascade reaction sequence for the stereoselective construction of the decalin system.[1] This approach avoids the direct use of sensitive polyunsaturated aldehydes in an intermolecular Diels-Alder reaction.A key step in the cascade approach is the intramolecular Michael addition/aldol condensation of a carefully designed precursor.[2]
Poor stereoselectivity during the introduction of substituents on the decalin core. Reaction conditions, such as temperature and the rate of reagent addition, are not optimized. The choice of reagents can also significantly influence the stereochemical outcome.Strict control of reaction temperature (e.g., -78 °C) and slow addition of reagents are crucial for achieving high stereoselectivity.[1] The use of different reagents, such as a vinyl cuprate, may lead to the opposite epimer.[1]For the 1,4-addition to an enone intermediate, the slow addition of the reagent at a low temperature is critical for maximizing the desired diastereomer.[1]
Lability and decomposition of the free pyrrolidinone intermediate. The free pyrrolidinone (tetramic acid precursor) is unstable and prone to hydrolysis in the presence of moisture.[1]Immediate protection of the free pyrrolidinone after its formation is necessary. The Teoc (2-(trimethylsilyl)ethoxycarbonyl) protecting group has been used successfully for this purpose.[1][3]Following the cyclization to form the pyrrolidinone, it should be immediately treated with n-butyllithium and Teoc-ONp (2-(trimethylsilyl)ethoxycarbonyl p-nitrophenyl carbonate) to install the protecting group.[1]
Difficulty in the final deprotection step to yield this compound. Incomplete reaction or side product formation during the removal of silyl (B83357) ethers.Treatment with aqueous hydrofluoric acid (HF) in acetonitrile (B52724) has been shown to be an effective method for the final deprotection of silyl ethers to furnish this compound from its precursors, Myceliothermophin C or D.[1]The protected precursor is dissolved in acetonitrile and treated with 47% aqueous HF at 0 °C, followed by warming to 25 °C.[1]

Key Synthetic Step Yields

The following table summarizes the reported yields for crucial steps in a successful total synthesis of this compound and its immediate precursors.

Reaction Step Product Yield (%)
Conversion of Myceliothermophin C or D to this compoundThis compound81[1]
Protection of free pyrrolidinoneTeoc-protected pyrrolidinone82[1]
Condensation and cyclization to form decalin aldehyde precursorDecalin aldehyde precursor85[1]
Two-step conversion of ketoepoxide to ketoaldehydeKetoaldehyde81 (for two steps)[1]

Experimental Protocols

Detailed methodologies for key transformations are provided below.

Protocol 1: Stereoselective 1,4-Addition

This protocol describes the crucial 1,4-addition step for establishing a key stereocenter on the decalin core.

  • Dissolve the enone substrate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add the appropriate organocuprate reagent dropwise to the cooled solution over a period of 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Final Deprotection to this compound

This protocol details the final step to obtain this compound from its silyl-protected precursors.

  • Dissolve the silyl-protected Myceliothermophin C or D in acetonitrile in a plastic vial.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add 47% aqueous hydrofluoric acid (HF) dropwise.

  • Allow the reaction mixture to warm to 25 °C and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography.

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical flow of the synthetic approach to this compound.

MyceliothermophinE_Synthesis_Workflow cluster_0 Decalin Core Synthesis cluster_1 Tetramic Acid Moiety Synthesis cluster_2 Fragment Coupling and Final Steps Start Simple Precursors Ketoepoxide α,β-Unsaturated Ketoepoxide Start->Ketoepoxide Ba(OH)2 Ketoaldehyde Ketoaldehyde Ketoepoxide->Ketoaldehyde InCl3 Decalin trans-Fused Decalin System Ketoaldehyde->Decalin Cascade Reaction Coupling Coupling of Fragments Decalin->Coupling Pyrrolidinone_Precursor Acyclic Precursor Free_Pyrrolidinone Free Pyrrolidinone Pyrrolidinone_Precursor->Free_Pyrrolidinone Cyclization Protected_Pyrrolidinone Teoc-Protected Pyrrolidinone Free_Pyrrolidinone->Protected_Pyrrolidinone Teoc-ONp Protected_Pyrrolidinone->Coupling Myceliothermophin_C_D Myceliothermophin C or D Coupling->Myceliothermophin_C_D Further Manipulations Myceliothermophin_E This compound Myceliothermophin_C_D->Myceliothermophin_E aq. HF Troubleshooting_Logic Problem Low Yield in Decalin Formation? Cause Issue with Diels-Alder of Polyunsaturated Aldehyde Problem->Cause Solution Employ Cascade Reaction Strategy Cause->Solution Problem2 Poor Stereoselectivity? Cause2 Suboptimal Reaction Conditions Problem2->Cause2 Solution2 Control Temperature and Addition Rate Cause2->Solution2 Problem3 Intermediate Decomposition? Cause3 Lability of Free Pyrrolidinone Problem3->Cause3 Solution3 Immediate Protection (e.g., Teoc) Cause3->Solution3

References

Technical Support Center: Enhancing Myceliothermophin E Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the yield of Myceliothermophin E produced by the thermophilic fungus Myceliophthora thermophila.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the fermentation of Myceliophthora thermophila for the production of this compound.

FAQ 1: What are the general strategies to improve the yield of this compound?

Improving the yield of this compound, a polyketide secondary metabolite, involves a multi-faceted approach targeting both the fermentation process and the genetic makeup of the producing organism, Myceliophthora thermophila. Key strategies include:

  • Fermentation Optimization: Systematically adjusting physical and chemical parameters of the culture environment to favor the production of this compound. This includes optimizing temperature, pH, aeration, agitation, and the composition of the culture medium.

  • Genetic Engineering: Modifying the genetic content of M. thermophila to enhance the biosynthetic pathway leading to this compound. Given that the specific biosynthetic gene cluster for this compound is not publicly characterized, a common strategy involves identifying and overexpressing key regulatory genes or potential polyketide synthase (PKS) genes. Advanced tools like CRISPR/Cas9 have been successfully employed for genome editing in M. thermophila.[1][2]

  • Precursor Feeding: Supplying the fermentation with precursors of the polyketide biosynthesis pathway, such as acetate (B1210297) or specific amino acids, can sometimes boost the final product yield.

Troubleshooting Guide: Low or No Yield of this compound

Issue: After fermentation, the detected yield of this compound is significantly lower than expected or undetectable.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Conditions Verify and optimize key fermentation parameters. Refer to the optimized conditions for general secondary metabolite production in M. thermophila as a starting point.
Inappropriate Culture Medium The composition of the growth medium, including carbon and nitrogen sources, is crucial for secondary metabolite production. Experiment with different media formulations.
Genetic Instability of the Strain Repeated subculturing can sometimes lead to a decrease in the productivity of fungal strains. It is advisable to go back to a cryopreserved stock of a high-producing strain.
Silent or Lowly Expressed Biosynthetic Gene Cluster The gene cluster responsible for this compound production might be silent or expressed at very low levels under standard laboratory conditions. Strategies to activate silent gene clusters, such as epigenetic modification or co-cultivation, can be explored.
Degradation of the Product This compound might be unstable under the fermentation or extraction conditions. Investigate the stability of the compound at different pH values and temperatures.

Experimental Protocols

Protocol 1: General Fermentation for Myceliophthora thermophila

This protocol provides a baseline for the cultivation of M. thermophila and can be adapted for the production of this compound.

1. Media Preparation:

  • Seed Medium: (per liter) 20 g glucose, 10 g yeast extract, 20 g peptone. Autoclave at 121°C for 20 minutes.

  • Production Medium: (per liter) 50 g glucose (or other carbon source), 5 g yeast extract, 5 g (NH₄)₂SO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.1 g CaCl₂·2H₂O. Adjust pH to 5.5 before autoclaving.

2. Inoculum Preparation:

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of M. thermophila spores from a mature PDA plate.

  • Incubate at 45°C with shaking at 200 rpm for 48-72 hours.

3. Production Fermentation:

  • Inoculate a 1 L baffled flask containing 200 mL of production medium with 10% (v/v) of the seed culture.

  • Incubate at 45°C with shaking at 200 rpm for 7-10 days.

  • Monitor the production of this compound by periodically taking samples for analysis (e.g., HPLC).

Protocol 2: Protoplast Transformation for Genetic Engineering of M. thermophila

This protocol outlines a general procedure for introducing foreign DNA into M. thermophila for genetic modification.

1. Protoplast Preparation:

  • Grow M. thermophila in 100 mL of liquid medium at 45°C for 16-24 hours.

  • Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

  • Resuspend the mycelia in an enzyme solution containing lysing enzymes (e.g., Glucanex) in the osmotic stabilizer.

  • Incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are formed.

  • Separate protoplasts from mycelial debris by filtration through sterile glass wool.

  • Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

2. Transformation:

  • Mix the protoplast suspension with the DNA construct (e.g., a plasmid containing a gene of interest and a selection marker).

  • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice.

  • Plate the transformation mixture onto regeneration agar (B569324) plates containing the appropriate selection agent.

  • Incubate at 45°C until transformants appear.

Data Presentation

Table 1: Optimized Fermentation Parameters for Myceliophthora thermophila (General Production)

The following table summarizes generally optimized fermentation parameters for the production of enzymes and other metabolites by M. thermophila. These can serve as a starting point for optimizing this compound production.

ParameterOptimized Value/RangeReference
Temperature 45-50°CGeneral knowledge
pH 5.0-6.0General knowledge
Carbon Source Glucose, Cellulose, XyloseGeneral knowledge
Nitrogen Source Yeast Extract, Peptone, (NH₄)₂SO₄General knowledge
Agitation 150-250 rpmGeneral knowledge

Visualizations

Diagram 1: General Strategy for Yield Improvement

This diagram illustrates the logical workflow for enhancing the production of this compound.

Yield_Improvement_Strategy Start Low this compound Yield Optimization Fermentation Optimization Start->Optimization Physical/Chemical Parameters Genetic Genetic Engineering Start->Genetic Strain Improvement Analysis Yield Analysis Optimization->Analysis Genetic->Analysis HighYield High Yield Achieved Analysis->HighYield Successful Troubleshoot Troubleshoot Further Analysis->Troubleshoot Unsuccessful Troubleshoot->Optimization Troubleshoot->Genetic Biosynthesis_Activation Genome Genome of M. thermophila PKS Identify Putative PKS Gene Clusters Genome->PKS Transcriptomics Comparative Transcriptomics (High vs. Low Production) Genome->Transcriptomics Candidate Select Candidate Gene Cluster PKS->Candidate Transcriptomics->Candidate Activation Activate Cluster (e.g., Overexpress Transcription Factor) Candidate->Activation Metabolite Metabolite Profiling (LC-MS) Activation->Metabolite Confirmation Confirm this compound Production Metabolite->Confirmation

References

Technical Support Center: Troubleshooting Myceliothermophin E Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving Myceliothermophin E. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing high variability in our IC50 values for this compound in cell viability assays. What are the potential causes and solutions?

A1: Inconsistent IC50 values are a common challenge and can arise from several factors. Here's a systematic approach to troubleshooting this issue:

  • Cell-Based Factors:

    • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to Hsp90 inhibitors. It is crucial to use a consistent cell line and passage number for all experiments to ensure reproducibility.

    • Cell Density: The initial number of cells seeded can significantly impact the calculated IC50 value. Ensure a consistent seeding density across all wells and experiments.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culturing.

  • Compound-Related Issues:

    • Compound Stability and Storage: this compound, like many natural products, may be susceptible to degradation. Ensure that your stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

    • Compound Precipitation: Visually inspect the culture media after adding this compound for any signs of precipitation, especially at higher concentrations. This compound is often dissolved in DMSO, and it's important to ensure the final DMSO concentration in your culture media is low (typically <0.5%) and consistent across all wells.

  • Assay Protocol and Reagents:

    • Assay Duration: The incubation time with this compound can influence the outcome. A 72-hour incubation is a common starting point for cell viability assays, but this may need to be optimized for your specific cell line.

    • Reagent Quality: The quality of cell culture media, serum, and assay reagents (e.g., MTT, resazurin) can affect results. Use high-quality, non-expired reagents.

Q2: Our Western blot results for Hsp90 client protein degradation after this compound treatment are weak or inconsistent. How can we improve this?

A2: Weak or inconsistent signals in Western blots for Hsp90 client proteins (e.g., Akt, Raf-1, HER2) are a frequent issue when working with Hsp90 inhibitors. Here are some troubleshooting steps:

  • Insufficient Inhibitor Concentration or Treatment Duration:

    • Dose-Response: The concentration of this compound may be too low to induce detectable degradation of the client protein. Perform a dose-response experiment to determine the optimal concentration.

    • Time-Course: The treatment time may be too short. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal duration for observing maximal client protein degradation.[1]

  • Low Hsp90 Dependence of the Client Protein:

    • Client Protein Selection: Choose a client protein known to be highly sensitive to Hsp90 inhibition in your specific cell line. For instance, HER2 in HER2-positive breast cancer cells is a highly sensitive client protein.[1]

  • Induction of the Heat Shock Response (HSR):

    • HSR Upregulation: Inhibition of Hsp90 can trigger the heat shock response, leading to the upregulation of other heat shock proteins like Hsp70 and Hsp27. This can compensate for Hsp90 inhibition and reduce the degradation of client proteins.

    • Troubleshooting HSR: Consider analyzing earlier time points before the compensatory upregulation of other chaperones occurs. You can also measure the expression levels of Hsp70 and Hsp27 by Western blot or qPCR to assess the induction of the HSR.[2]

  • Suboptimal Western Blot Protocol:

    • Lysis and Inhibition: Ensure complete cell lysis using a suitable lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.

    • Antibody Optimization: Optimize the concentrations and incubation times for both your primary and secondary antibodies.

    • Controls: Always include positive and negative controls to validate your assay.[1]

Q3: We suspect our cells are developing resistance to this compound. How can we investigate and potentially overcome this?

A3: Acquired resistance to Hsp90 inhibitors is a known phenomenon. Here’s how to approach this issue:

  • Confirm Resistance:

    • Loss of Efficacy: A consistent increase in the IC50 value over time is a primary indicator of resistance.

    • Assess Target Engagement: Perform a Western blot to check for the degradation of sensitive Hsp90 client proteins. A lack of degradation in the resistant cells compared to sensitive cells suggests a resistance mechanism.[2]

  • Investigate Mechanisms of Resistance:

    • Upregulation of Heat Shock Proteins: As mentioned earlier, a significant upregulation of Hsp70 and Hsp27 is a common mechanism of resistance.[2]

    • Drug Efflux Pumps: Increased expression of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor.[2]

    • Altered Co-chaperone Levels: Changes in the expression of Hsp90 co-chaperones, such as p23 and Aha1, can affect inhibitor binding and efficacy.[2]

  • Strategies to Overcome Resistance:

    • Combination Therapy: Co-treatment with an Hsp70 inhibitor or an inhibitor of drug efflux pumps (e.g., verapamil) may restore sensitivity to this compound.[2]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound and its analogs against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compoundHTB-26Breast Cancer10 - 50
This compoundPC-3Pancreatic Cancer10 - 50
This compoundHepG2Hepatocellular Carcinoma10 - 50
Myceliothermophin AVariousCancer Cell Lines<0.1
Myceliothermophin CVariousCancer Cell Lines>10
Myceliothermophin DVariousCancer Cell Lines>10

Note: The IC50 values for this compound are presented as a range based on available data. More specific quantitative data for direct comparison is limited in the public domain.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 of this compound in a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO.

    • Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.

    • Replace the existing medium in the wells with the medium containing the this compound dilutions. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of Hsp90 Client Proteins

This protocol outlines the steps for assessing the effect of this compound on the levels of Hsp90 client proteins.

  • Cell Treatment: Treat cells with varying concentrations of this compound for different time points.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., Akt, HER2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

Hsp90_Chaperone_Cycle cluster_0 Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP Binding Hsp90_ADP Hsp90-ADP (Open) Hsp90_ATP->Hsp90_ADP ATP Hydrolysis Cochaperones Co-chaperones (e.g., p23, Aha1) Hsp90_ATP->Cochaperones Recruitment Hsp90_ADP->Hsp90_open ADP/ATP Exchange Client_folded Folded Client Protein Hsp90_ADP->Client_folded Client Folding & Release Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_open Binding Cochaperones->Hsp90_ATP Stabilization Myceliothermophin_E This compound Myceliothermophin_E->Hsp90_ATP Inhibition

Caption: Hsp90 Chaperone Cycle and Inhibition by this compound.

experimental_workflow cluster_1 Troubleshooting Workflow for Inconsistent this compound Assay Results start Inconsistent Results Observed check_reagents Verify Reagent Quality & Compound Integrity start->check_reagents check_cells Standardize Cell Culture (Passage #, Density) start->check_cells optimize_protocol Optimize Assay Protocol (Conc., Duration) check_reagents->optimize_protocol check_cells->optimize_protocol western_blot Western Blot for Client Proteins & HSR optimize_protocol->western_blot viability_assay Cell Viability Assay (IC50 Determination) optimize_protocol->viability_assay investigate_resistance Investigate Resistance Mechanisms investigate_resistance->optimize_protocol Implement countermeasures western_blot->investigate_resistance If client degradation is lost end Consistent Results western_blot->end viability_assay->investigate_resistance If IC50 increases viability_assay->end

Caption: General workflow for troubleshooting inconsistent this compound assays.

References

Technical Support Center: Optimization of Chromatographic Purification of Myceliothermopepsin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic purification of Myceliothermopepsin E. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of Myceliothermopepsin E in a question-and-answer format.

Problem Possible Cause Solution
Low or No Enzyme Activity in Crude Extract Inadequate cell lysisEnsure complete cell disruption by optimizing the lysis method (e.g., sonication, high-pressure homogenization). The addition of lysozyme (B549824) can aid in breaking down the cell wall.
Proteolytic degradationAdd protease inhibitors (e.g., PMSF, EDTA, depending on the nature of endogenous proteases) to the lysis buffer and keep the sample on ice or at 4°C throughout the purification process.
Incorrect assay conditionsVerify the pH, temperature, and substrate concentration of your activity assay. Myceliothermopepsin E is an aspartic protease and typically functions optimally at acidic pH.
Low Yield After Ammonium (B1175870) Sulfate (B86663) Precipitation Incorrect salt concentrationPerform a preliminary experiment with a small aliquot of the crude extract to determine the optimal ammonium sulfate saturation for precipitating Myceliothermopepsin E. Typically, a range of 40-80% saturation is effective for fungal enzymes.[1]
Protein loss during resolubilizationUse a minimal volume of an appropriate buffer to redissolve the pellet. Gentle agitation can help, but avoid vigorous mixing that could lead to denaturation.
Column Clogging or High Back Pressure Particulates in the sampleCentrifuge the sample at high speed (e.g., >10,000 x g) and filter it through a 0.45 µm or 0.22 µm filter before loading it onto the column.
High sample viscosityThis can be due to high concentrations of nucleic acids or other macromolecules. Consider treating the sample with DNase/RNase or diluting the sample.
Poor Binding to Ion-Exchange Column Incorrect buffer pHThe pH of the buffer must be appropriate for the charge of the protein and the type of ion-exchange resin. For cation-exchange chromatography, the buffer pH should be below the isoelectric point (pI) of the protein. For anion-exchange, the pH should be above the pI.
High salt concentration in the sampleEnsure the conductivity of your sample is lower than that of the binding buffer. If necessary, dialyze or desalt the sample before loading.
Protein Elutes in the Wash Step Wash buffer conditions are too stringentDecrease the salt concentration or adjust the pH of the wash buffer to be less stringent.
Inappropriate column chemistryEnsure the chosen ion-exchange resin has the correct charge and binding capacity for your protein of interest.
Poor Resolution During Elution Inadequate gradientOptimize the elution gradient. A shallower gradient will generally provide better resolution.
High flow rateReduce the flow rate to allow for better separation of bound proteins.
Column overloadingDo not exceed the binding capacity of the column. Run a smaller amount of protein or use a larger column.
Multiple Bands on SDS-PAGE of Purified Fraction Co-purification of contaminantsIntroduce an additional purification step, such as size-exclusion chromatography or hydrophobic interaction chromatography.
Proteolytic degradation of the target proteinAdd protease inhibitors and work at low temperatures. Shorter forms of the target protein may be a result of degradation.
Loss of Enzyme Activity After Purification DenaturationAvoid harsh elution conditions (e.g., extreme pH). If possible, elute with a salt gradient rather than a pH shift. Ensure all buffers are properly prepared and at the correct pH.
Instability of the purified enzymeStore the purified enzyme in a suitable buffer, which may include stabilizing agents like glycerol (B35011) or trehalose. Aliquot the purified enzyme and store it at -80°C to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is a typical purification strategy for a fungal aspartic protease like Myceliothermopepsin E?

A1: A common strategy involves an initial concentration and partial purification step using ammonium sulfate precipitation, followed by one or more chromatography steps. A typical sequence would be:

  • Ammonium Sulfate Precipitation: To concentrate the protein and remove some impurities.

  • Ion-Exchange Chromatography (IEX): To separate proteins based on their net charge.

  • Size-Exclusion Chromatography (SEC): To separate proteins based on their size and as a final "polishing" step.

Q2: How do I choose the right ion-exchange column?

A2: The choice depends on the isoelectric point (pI) of Myceliothermopepsin E. Aspartic proteases are typically acidic, with a pI in the range of 4-5.

  • If you are working at a pH below the pI, the protein will be positively charged, and you should use a cation-exchange column (e.g., SP Sepharose, CM Sepharose).

  • If you are working at a pH above the pI, the protein will be negatively charged, and you should use an anion-exchange column (e.g., Q Sepharose, DEAE Sepharose).

Q3: What are the key parameters to optimize for ion-exchange chromatography?

A3: The most critical parameters are the pH of the buffers and the salt gradient for elution. The pH determines the charge of your protein and its ability to bind to the column. The salt gradient (e.g., 0-1 M NaCl) is used to elute the bound proteins, with more tightly bound proteins eluting at higher salt concentrations.

Q4: When should I use size-exclusion chromatography?

A4: Size-exclusion chromatography is often used as the final purification step. It is effective at removing any remaining protein contaminants of different sizes and can also be used for buffer exchange.

Q5: How can I monitor the success of my purification?

A5: At each step of the purification process, you should take a small sample and perform the following analyses:

  • Total Protein Concentration: Using a method like the Bradford or BCA assay.

  • Enzyme Activity Assay: To determine the amount of active Myceliothermopepsin E.

  • SDS-PAGE: To visualize the protein profile and assess the purity of your sample.

From this data, you can calculate the specific activity, yield, and purification fold at each step, which are key indicators of the success of your purification strategy.

Quantitative Data Presentation

The following table presents representative data from a typical purification of a fungal aspartic protease, which can be used as a benchmark for the purification of Myceliothermopepsin E.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Crude Extract150030002.01001.0
Ammonium Sulfate (40-80%)45027006.0903.0
Ion-Exchange Chromatography30210070.07035.0
Size-Exclusion Chromatography101500150.05075.0

Experimental Protocols

Ammonium Sulfate Precipitation
  • Start with the crude cell lysate or culture supernatant containing Myceliothermopepsin E. Keep the solution on ice.

  • Slowly add solid ammonium sulfate to the solution with gentle stirring to achieve 40% saturation. Allow precipitating for 1-2 hours on ice.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the pellet.

  • To the supernatant, add more solid ammonium sulfate to reach 80% saturation. Allow precipitating for at least 2 hours or overnight on ice.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Resuspend the pellet in a minimal volume of Buffer A (e.g., 20 mM sodium acetate, pH 4.5).

  • Dialyze the resuspended pellet against Buffer A overnight at 4°C to remove excess ammonium sulfate.

Ion-Exchange Chromatography (Cation Exchange)
  • Buffer A: 20 mM Sodium Acetate, pH 4.5

  • Buffer B: 20 mM Sodium Acetate, pH 4.5, with 1 M NaCl

  • Equilibrate a cation-exchange column (e.g., HiTrap SP HP) with 5-10 column volumes (CVs) of Buffer A.

  • Load the dialyzed sample from the previous step onto the column.

  • Wash the column with 5-10 CVs of Buffer A to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of 0-100% Buffer B over 20 CVs.

  • Collect fractions and assay for protein concentration and enzyme activity.

  • Pool the active fractions.

Size-Exclusion Chromatography
  • SEC Buffer: 20 mM Sodium Acetate, pH 4.5, with 150 mM NaCl

  • Concentrate the pooled active fractions from the ion-exchange step if necessary.

  • Equilibrate a size-exclusion column (e.g., HiLoad 16/600 Superdex 75 pg) with at least 2 CVs of SEC Buffer.

  • Load the concentrated sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and assay for protein concentration and enzyme activity.

  • Pool the fractions containing the purified Myceliothermopepsin E.

  • Analyze the purity of the final sample by SDS-PAGE.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Purification Steps Cell_Culture Myceliothermophthora thermophila Culture Cell_Lysis Cell Lysis / Supernatant Collection Cell_Culture->Cell_Lysis Crude_Extract Crude Enzyme Extract Cell_Lysis->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation (40-80%) Crude_Extract->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis IEX Ion-Exchange Chromatography Dialysis->IEX SEC Size-Exclusion Chromatography IEX->SEC Purified_Enzyme Purified Myceliothermopepsin E SEC->Purified_Enzyme

Caption: Overall workflow for the purification of Myceliothermopepsin E.

Troubleshooting_Logic Start Low Purification Yield Check_Activity Check Activity at Each Step Start->Check_Activity Activity_Lost_Early Activity Lost After Lysis/Precipitation Check_Activity->Activity_Lost_Early Activity_Lost_IEX Activity Lost During IEX Check_Activity->Activity_Lost_IEX Activity_Lost_SEC Activity Lost During SEC Check_Activity->Activity_Lost_SEC Solution_Protease Add Protease Inhibitors / Work at 4°C Activity_Lost_Early->Solution_Protease Yes Solution_Assay Verify Assay Conditions Activity_Lost_Early->Solution_Assay No Solution_IEX_Conditions Optimize IEX Buffer pH & Salt Activity_Lost_IEX->Solution_IEX_Conditions Yes Solution_Denaturation Check for Denaturing Conditions Activity_Lost_IEX->Solution_Denaturation No Activity_Lost_SEC->Solution_Denaturation Yes

Caption: Troubleshooting logic for low purification yield.

References

Identifying and preventing degradation of Myceliothermophin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and preventing the degradation of Myceliothermophin E during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polyketide natural product with cytotoxic activities, making it a compound of interest for cancer research. Its complex structure, featuring a pyrrolidinone ring system, can be susceptible to degradation under various experimental conditions, potentially leading to loss of biological activity and the formation of confounding artifacts. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general stability of similar polyketide and pyrrolidinone-containing compounds, the primary factors that can lead to the degradation of this compound include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester and amide bonds within the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photolytic degradation.

  • Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to oxidative degradation of the molecule.

Q3: How should I properly store my stock solutions of this compound?

To ensure the long-term stability of this compound, stock solutions should be stored under the following conditions:

  • Solvent: Use a dry, aprotic solvent such as DMSO or ethanol.

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Q4: What are the visible signs of this compound degradation?

Visual inspection of your sample may not always reveal degradation. However, a change in the color or clarity of a solution could indicate a problem. The most reliable way to detect degradation is through analytical methods such as HPLC or LC-MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Step Success Indicator
Degradation of working solutions Prepare fresh working solutions from a new aliquot of the stock solution. Minimize the time the compound is in aqueous buffer before use.Biological activity is restored to expected levels in subsequent experiments.
Improper storage of stock solution Verify storage conditions (temperature, light protection). Prepare a new stock solution from solid compound if available.A new stock solution provides consistent and expected biological activity.
pH instability in assay buffer Measure the pH of your experimental buffer. Ensure it is within a neutral and stable range (pH 6-8).Consistent biological activity is observed when using a pH-stable buffer.
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
Possible Cause Troubleshooting Step Success Indicator
Sample degradation during preparation Keep samples on ice or at 4°C during preparation. Minimize exposure to light. Use freshly prepared buffers.Reduction or disappearance of extraneous peaks in the chromatogram.
Hydrolysis in aqueous mobile phase If using a high percentage of water in the mobile phase, consider reducing the analysis time or using a gradient with a shorter exposure to aqueous conditions.Sharper peak for this compound and fewer degradation-related peaks.
On-column degradation Ensure the HPLC column is not contaminated with acidic or basic residues. Use a guard column.Improved peak shape and reproducibility of the this compound peak.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and understand its stability profile.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm)

  • HPLC-UV or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Control: Keep 1 mL of the stock solution at 4°C in the dark.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by HPLC-UV or HPLC-MS.

Data Presentation:

Table 1: Summary of Forced Degradation of this compound

Stress Condition % Degradation of this compound Number of Major Degradation Products Retention Time(s) of Major Degradation Products (min)
0.1 M HCl, 60°C, 24hData to be filled from experimentData to be filled from experimentData to be filled from experiment
0.1 M NaOH, 60°C, 24hData to be filled from experimentData to be filled from experimentData to be filled from experiment
3% H₂O₂, RT, 24hData to be filled from experimentData to be filled from experimentData to be filled from experiment
60°C, 24hData to be filled from experimentData to be filled from experimentData to be filled from experiment
UV Light (254 nm), 24hData to be filled from experimentData to be filled from experimentData to be filled from experiment
Control (4°C, dark)Data to be filled from experimentData to be filled from experimentData to be filled from experiment
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or as determined by UV scan of this compound) Injection Volume: 10 µL

Visualizations

degradation_pathway cluster_conditions Degradation Conditions cluster_compound This compound cluster_products Degradation Products Acid Acidic pH Hydrolysis_Products Hydrolysis Products (e.g., ring opening) Acid->Hydrolysis_Products Base Alkaline pH Base->Hydrolysis_Products Light Light (UV) Photodegradation_Products Photodegradation Products Light->Photodegradation_Products Heat Heat Heat->Hydrolysis_Products Accelerates Isomers Isomers Heat->Isomers Promotes Oxidant Oxidizing Agent Oxidation_Products Oxidation Products Oxidant->Oxidation_Products Myceliothermophin_E This compound (Active Compound) Myceliothermophin_E->Hydrolysis_Products Hydrolysis Myceliothermophin_E->Photodegradation_Products Photolysis Myceliothermophin_E->Oxidation_Products Oxidation Myceliothermophin_E->Isomers Isomerization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start This compound Stock Solution Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize Dilute Dilute Sample Neutralize->Dilute Inject HPLC / LC-MS Analysis Dilute->Inject Identify Identify Degradation Peaks Inject->Identify Quantify Quantify % Degradation Identify->Quantify Characterize Characterize Products (MS) Quantify->Characterize

Caption: Workflow for a forced degradation study.

Refining dosage and treatment times for Myceliothermophin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myceliothermophin E.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. Based on published data, a good starting point for dose-response experiments is to test a range of concentrations spanning from nanomolar (nM) to micromolar (µM). This compound has demonstrated cytotoxic effects with IC50 values below 1 µg/mL in several cancer cell lines.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol (B145695), and methanol.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the known mechanism of action for this compound?

A3: The precise mechanism of action for this compound is still under investigation. However, related compounds isolated from the same fungus, myceliostatins, have been shown to possess anti-inflammatory and antioxidant properties by inhibiting the NF-κB signaling pathway. This suggests that this compound might also exert its cytotoxic effects through modulation of key cellular signaling pathways involved in cell survival and proliferation.

Q4: How should I store this compound?

A4: this compound is supplied as a solid.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for extended periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Cytotoxicity Assays

Issue: High variability between replicate wells or results that are not reproducible.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media.[2]
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing a fresh dilution from the stock solution or slightly increasing the DMSO concentration (while staying within non-toxic limits).
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Contamination Regularly check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination.

Issue: No cytotoxic effect observed at expected concentrations.

Potential Cause Troubleshooting Step
Incorrect Dosage Perform a wider dose-response curve, from nM to high µM range.
Short Treatment Duration Increase the incubation time with this compound (e.g., 24, 48, 72 hours) to allow sufficient time for the compound to exert its effect.
Cell Line Resistance The chosen cell line may be resistant to this compound. Consider testing on a panel of different cell lines.
Compound Degradation Ensure proper storage of the compound and its stock solution. Prepare fresh dilutions for each experiment. The stability of this compound in culture media over long incubation times has not been extensively studied and may need to be empirically determined.[3][4]
Guide 2: Issues with Apoptosis or Cell Cycle Assays

Issue: No significant increase in apoptosis or changes in cell cycle distribution after treatment.

Potential Cause Troubleshooting Step
Suboptimal Concentration Use a concentration of this compound that is known to induce cytotoxicity (e.g., around the IC50 value) for the specific cell line.
Incorrect Timing Apoptosis and cell cycle arrest are time-dependent events. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing these effects.
Assay Sensitivity Ensure that the chosen apoptosis or cell cycle analysis assay is sensitive enough to detect the expected changes. Use positive controls to validate the assay.
Cell Density High cell density can sometimes mask apoptotic effects. Optimize the cell seeding density for your specific assay.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
DLD-1Colorectal Adenocarcinoma0.32
Hep3BHepatocellular Carcinoma0.42
HepG2Hepatocellular Carcinoma0.26
HGC-27Gastric Carcinoma0.08

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT

This protocol provides a general guideline for assessing the cytotoxicity of this compound. Optimization of cell density, compound concentration, and incubation time is recommended for each cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Detection by Annexin V Staining

This protocol describes a general method for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration determined from cytotoxicity assays.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol provides a general method for analyzing cell cycle distribution using PI staining and flow cytometry.

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis protocol.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry.

Mandatory Visualization

Caption: Experimental workflows for assessing the effects of this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Inconsistent/Unexpected Results check_seeding Verify Cell Seeding Uniformity start->check_seeding check_pipetting Review Pipetting Technique start->check_pipetting check_edge_effects Mitigate Edge Effects start->check_edge_effects check_precipitation Inspect for Compound Precipitation start->check_precipitation check_dosage Optimize Compound Concentration start->check_dosage check_duration Adjust Treatment Duration start->check_duration check_contamination Screen for Contamination start->check_contamination end Reproducible Results check_seeding->end check_pipetting->end check_edge_effects->end check_precipitation->end check_dosage->end check_duration->end check_contamination->end

Caption: Troubleshooting workflow for in vitro experiments with this compound.

nfkb_pathway cluster_pathway Hypothetical NF-κB Signaling Pathway Inhibition stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Pro-survival, Pro-inflammatory) nucleus->transcription initiates mycelio_e This compound mycelio_e->ikk inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of Myceliothermophin E and Other Cytotoxic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic natural product Myceliothermophin E against two well-established chemotherapeutic agents, Paclitaxel (B517696) and Doxorubicin. The information is intended to offer a valuable resource for researchers and professionals in the fields of oncology and drug discovery, facilitating a deeper understanding of their relative potencies and mechanisms of action.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activities of this compound, Paclitaxel, and Doxorubicin were evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, are summarized in the table below. It is important to note that IC50 values can exhibit variability across different studies due to variations in experimental conditions, such as cell passage number, assay duration, and the specific protocol employed.

CompoundHepG2 (µM)A-549 (µM)MCF-7 (µM)
This compound 0.59[1]0.55[1]0.57[1]
Paclitaxel ~4.06 (as a conjugate)[2]~0.0025 - 0.0075[3]0.0075[4]
Doxorubicin 12.2[5]>20 (Resistant)[5]2.5[5]

Note on Data: The IC50 values presented are collated from various sources and should be considered as indicative rather than absolute. The value for Paclitaxel against HepG2 cells pertains to a gold nanoparticle conjugate, which may not be directly comparable to the free drug. The A549 cell line demonstrated resistance to Doxorubicin in the cited study.

Experimental Protocols: Determining Cytotoxicity

The IC50 values are typically determined using cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely adopted method.[6][7][8][9]

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with a range of concentrations of the cytotoxic compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are then used to calculate the percentage of cell viability at each compound concentration. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the known or proposed mechanisms of action for this compound, Paclitaxel, and Doxorubicin.

Myceliothermophin_E_Cytotoxicity This compound: Proposed Cytotoxic Effect This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Interacts with Cellular Damage Cellular Damage Cancer Cell->Cellular Damage Induces Apoptosis/Necrosis Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis Leads to Cell Death Cell Death Apoptosis/Necrosis->Cell Death

Caption: Proposed cytotoxic effect of this compound.

This compound: The precise molecular mechanism of action for this compound has not been fully elucidated. As a member of the tetramic acid-containing polyketides, it is known to exhibit potent cytotoxic effects against various cancer cell lines.[1] It is hypothesized that its interaction with cancer cells leads to significant cellular damage, ultimately triggering programmed cell death (apoptosis) or necrosis. Further research is required to identify its specific molecular targets and signaling pathways.

Paclitaxel_Mechanism Paclitaxel: Mechanism of Action Paclitaxel Paclitaxel β-tubulin β-tubulin Paclitaxel->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Promotes Microtubule Stabilization Microtubule Stabilization Microtubule Polymerization->Microtubule Stabilization Leads to Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction Causes G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Dysfunction->G2/M Phase Arrest Induces Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Paclitaxel's mechanism of action on microtubules.

Paclitaxel: Paclitaxel is a well-characterized mitotic inhibitor.[1][10][11][12] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding event promotes the polymerization of tubulin into microtubules and stabilizes them, preventing the dynamic instability required for normal mitotic spindle function. The resulting dysfunctional mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[10][11]

Doxorubicin_Mechanism Doxorubicin: Mechanism of Action cluster_dna DNA Interaction cluster_ros Redox Cycling Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Binds to Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Doxorubicin->Reactive Oxygen Species (ROS) Generates DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition Topoisomerase II Inhibition Topoisomerase II->Topoisomerase II Inhibition Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Oxidative Stress->DNA Damage Cell Death Cell Death Apoptosis->Cell Death

References

Comparative Bioactivity of Myceliothermophin E and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic properties of the fungal metabolite Myceliothermophin E and its related analogs reveals significant potential for anticancer drug development. This guide provides a comparative overview of their bioactivity, supported by experimental data, to inform further research and development in this area.

This compound, a polyketide produced by the fungus Myceliophthora thermophila, has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2] This activity, coupled with its unique chemical structure featuring a trans-fused decalin system, has spurred interest in its potential as a chemotherapeutic agent. This guide compares the bioactivity of this compound with its known analogs, presents the methodologies used to evaluate their effects, and explores the current understanding of their mechanism of action.

Comparative Cytotoxicity

The cytotoxic potential of this compound and its analogs, primarily Myceliothermophin C and D, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. This compound consistently exhibits the most potent activity across all tested cell lines, with IC50 values in the sub-micromolar range.[2][3]

CompoundHepG2 (Hepatoblastoma) IC50 (µg/mL)Hep3B (Hepatocellular Carcinoma) IC50 (µg/mL)A-549 (Lung Carcinoma) IC50 (µg/mL)MCF-7 (Breast Adenocarcinoma) IC50 (µg/mL)
This compound 0.28[3]0.41[3]0.26[3]0.27[3]
Myceliothermophin C 0.62[3]0.51[3]1.05[3]0.52[3]
Myceliothermophin D ----
Myceliothermophin F Promising cytotoxicity against colorectal, hepatic, and gastric carcinoma cell lines (specific IC50 values not detailed in the available literature)[4]---

Note: Specific IC50 values for Myceliothermophin D were not available in the reviewed literature, and quantitative data for Myceliothermophin F against the specific cell lines listed are yet to be published.

Structure-Activity Relationship

The variation in cytotoxic activity among the Myceliothermophin analogs suggests that specific structural features are crucial for their biological function. The primary difference between this compound, C, and D lies in the stereochemistry of the tetramic acid moiety.[1] The consistently higher potency of this compound indicates that its specific configuration is optimal for interacting with its cellular target(s). The configuration of the C21 position, in particular, has been suggested to play an essential role in the anticancer activities.[5] Further synthesis and evaluation of a broader range of analogs are necessary to fully elucidate the structure-activity relationship and to design novel derivatives with enhanced potency and selectivity.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs is primarily conducted using cell-based viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity Screening

This protocol outlines the general steps involved in determining the IC50 values of compounds against adherent cancer cell lines.

1. Cell Seeding:

  • Harvest and count cancer cells from a logarithmic phase culture.

  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, its cytotoxic activity is understood to be mediated through the induction of apoptosis, or programmed cell death. The following diagram illustrates a generalized workflow for investigating the apoptotic mechanism of a cytotoxic compound like this compound.

G cluster_0 Initial Screening cluster_1 Apoptosis Induction cluster_2 Signaling Pathway Analysis A Cancer Cell Lines B This compound Treatment A->B C Cytotoxicity Assay (MTT) B->C D Determine IC50 Values C->D E Annexin V/PI Staining D->E F Caspase Activity Assays D->F G Mitochondrial Membrane Potential Assay D->G H Western Blot for Apoptotic Proteins D->H I Phospho-protein Arrays H->I J Western Blot for Key Signaling Proteins H->J K Pathway Analysis I->K J->K

Experimental workflow for investigating the mechanism of action of this compound.

Further research is required to identify the specific signaling pathways that are modulated by this compound and its analogs. Understanding these pathways will be critical for optimizing the therapeutic potential of this promising class of natural products. The biosynthesis of these compounds involves a Diels-Alderase enzyme, which is responsible for the formation of the characteristic decalin ring system.[2] This unique biosynthetic origin may lead to novel mechanisms of action that differ from existing anticancer drugs.

Conclusion

This compound and its analogs represent a promising class of cytotoxic compounds with significant potential for development as anticancer agents. This compound, in particular, exhibits potent activity against a variety of cancer cell lines. Future research should focus on the synthesis and biological evaluation of a wider range of analogs to establish a comprehensive structure-activity relationship. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for advancing them through the drug discovery pipeline. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the bioactivity of this fascinating family of fungal metabolites.

References

Assessment of Off-Target Effects for Myceliothermophin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myceliothermophin E is a polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila. It belongs to a class of compounds characterized by a complex decalin-containing core structure. Extensive research has led to the successful total synthesis of this compound, making it accessible for biological evaluation.[1][2][3] Published studies have consistently demonstrated its potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values often in the sub-micromolar range, indicating its potential as an anticancer agent.[1]

Despite its promising cytotoxic profile, a comprehensive understanding of its mechanism of action, including its specific molecular target(s), remains elusive in the publicly available scientific literature. The identification of a primary biological target is a critical prerequisite for a thorough assessment of off-target effects. An "off-target" effect is defined as the interaction of a drug or compound with a molecular target other than its intended primary target. Without a clear definition of the "on-target," a definitive and comparative analysis of off-target interactions is not feasible.

This guide, therefore, aims to provide a framework for the future assessment of this compound's off-target effects, outlining the necessary experimental approaches and data presentation strategies that should be employed once its primary target is identified. It will also serve to highlight the current knowledge gap and the importance of target identification in the drug development process.

The Critical Need for Target Identification

Before any meaningful off-target assessment can be conducted, the primary molecular target of this compound must be elucidated. Target identification studies are fundamental to understanding a compound's mechanism of action and are the cornerstone of modern drug discovery. Common approaches to identify the molecular target of a novel bioactive compound include:

  • Affinity-based methods: These techniques, such as affinity chromatography and chemical proteomics, utilize a labeled version of the compound to isolate its binding partners from cell lysates.

  • Genetic and genomic approaches: Methods like drug-resistant mutant screening, CRISPR-Cas9 screening, and expression profiling can provide insights into the pathways and proteins affected by the compound.

  • Computational methods: In silico approaches, including molecular docking and target prediction algorithms, can generate hypotheses about potential binding targets based on the compound's structure.

Once a primary target is validated, a systematic evaluation of off-target effects can be initiated.

Framework for Future Off-Target Effect Assessment

Upon successful identification of the primary molecular target of this compound, a comprehensive off-target assessment should be undertaken to evaluate its selectivity and potential for toxicity. The following sections outline the recommended experimental protocols and data presentation formats.

Comparative Compounds

For a meaningful comparison, it is essential to select appropriate alternative compounds. These should ideally include:

  • Structurally related analogs of this compound: To understand the structure-activity relationship (SAR) and how modifications to the chemical scaffold affect on- and off-target activity.

  • Known inhibitors of the identified primary target: To benchmark the selectivity of this compound against established compounds.

  • Compounds with different chemical scaffolds that target the same protein: To compare the off-target profiles of molecules that achieve their on-target effect through different binding modes.

Experimental Protocols

A multi-pronged approach combining both targeted and unbiased methods is recommended for a robust assessment of off-target effects.

1. Kinase Profiling

  • Principle: Kinases are a large family of enzymes that are common off-targets for many small molecule drugs. Kinase profiling assays measure the inhibitory activity of a compound against a broad panel of kinases.

  • Methodology:

    • A high-throughput screening platform is used to test this compound at one or more concentrations against a panel of hundreds of purified human kinases.

    • The activity of each kinase is measured in the presence and absence of the compound, typically by quantifying the phosphorylation of a substrate.

    • The percentage of inhibition for each kinase is calculated.

    • For significant "hits" (kinases inhibited above a certain threshold), dose-response curves are generated to determine the IC50 or Ki values.

2. Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is a powerful method to assess target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability.

  • Methodology:

    • Intact cells are treated with this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins.

    • The amount of the target protein and known off-target proteins remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry.

    • A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

3. Proteome-Wide Analysis (e.g., Thermal Proteome Profiling - TPP)

  • Principle: TPP is an extension of CETSA that uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, providing an unbiased view of the compound's interactions across the proteome.

  • Methodology:

    • Cells or cell lysates are treated with this compound or a vehicle control.

    • The samples are subjected to a temperature gradient.

    • The soluble protein fraction at each temperature is collected, digested into peptides, and analyzed by quantitative mass spectrometry.

    • Changes in the melting profiles of individual proteins upon compound treatment are identified, revealing both on-target and potential off-target interactions.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between this compound and alternative compounds.

Table 1: Comparative Kinase Inhibition Profile

KinaseThis compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
On-Target ValueValueValue
Off-Target 1ValueValueValue
Off-Target 2ValueValueValue
............

Table 2: Cellular Thermal Shift Assay (CETSA) Data

ProteinThis compound (ΔTm, °C)Compound A (ΔTm, °C)Compound B (ΔTm, °C)
On-Target ValueValueValue
Off-Target 1ValueValueValue
Off-Target 2ValueValueValue
............

ΔTm represents the change in the melting temperature of the protein upon compound treatment.

Visualizations

Diagrams created using Graphviz (DOT language) are essential for illustrating signaling pathways, experimental workflows, and logical relationships.

experimental_workflow cluster_unbiased Unbiased Screening cluster_biased Biased Screening TPP Thermal Proteome Profiling (TPP) Hit_Identification Hit Identification & Validation TPP->Hit_Identification Kinase_Profiling Kinase Profiling Kinase_Profiling->Hit_Identification CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis Comparative Data Analysis CETSA->Data_Analysis Start This compound Start->TPP Start->Kinase_Profiling Hit_Identification->CETSA Validate Hits Conclusion Conclusion Data_Analysis->Conclusion Generate Profile

Caption: Hypothetical interaction of this compound with its on-target and potential off-targets.

Conclusion

This compound is a natural product with significant cytotoxic activity, warranting further investigation into its therapeutic potential. However, the lack of a well-defined molecular target currently impedes a thorough evaluation of its off-target effects and overall selectivity profile. The immediate focus of future research should be on target identification and validation. Once the primary target is known, the experimental framework outlined in this guide can be employed to systematically assess the off-target interactions of this compound, providing crucial data for its continued development as a potential therapeutic agent. This systematic approach will enable a comprehensive risk-benefit analysis and guide medicinal chemistry efforts to optimize its selectivity and minimize potential adverse effects.

References

Unveiling the Anti-Tumor Potential of Myceliothermophin E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myceliothermophin E, a polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila, has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. This guide provides a comparative overview of its efficacy alongside established anti-cancer agents, details the experimental protocols for assessing its activity, and illustrates the potential cellular pathways involved in its mechanism of action.

Comparative Efficacy Against Various Tumor Cell Lines

This compound exhibits potent growth-inhibitory effects on diverse cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast adenocarcinoma (MCF-7). The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard-of-care chemotherapeutic drugs. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as drug exposure duration.

Table 1: IC50 Values (µM) for this compound and Standard Anti-Cancer Drugs against HepG2 (Hepatocellular Carcinoma)

CompoundIC50 (µM)Exposure Time
This compound ~0.63 Not Specified
Doxorubicin1.3 - 12.224h - 72h
Sorafenib2.2148h
Paclitaxel4.06Not Specified

Table 2: IC50 Values (µM) for this compound and Standard Anti-Cancer Drugs against A549 (Lung Carcinoma)

CompoundIC50 (µM)Exposure Time
This compound ~0.59 Not Specified
Doxorubicin>2024h
Paclitaxel0.00135 - 0.02748h - 120h
Cisplatin15.8072h

Table 3: IC50 Values (µM) for this compound and Standard Anti-Cancer Drugs against MCF-7 (Breast Adenocarcinoma)

CompoundIC50 (µM)Exposure Time
This compound ~0.61 Not Specified
Doxorubicin0.1 - 2.524h - 72h
Paclitaxel0.0035 - 4.072h
Sorafenib32.02Not Specified

Experimental Protocols

The following section details a standardized methodology for determining the cytotoxic activity of compounds like this compound using a colorimetric MTT assay.

Cell Viability Assessment via MTT Assay

This protocol is designed to assess the metabolic activity of cells as an indicator of viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (HepG2, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the test compound or vehicle control (DMSO).

  • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Testing A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Compound Treatment (this compound & Controls) B->C D Incubation (e.g., 48 hours) C->D E MTT Reagent Addition D->E F Incubation (Formazan Formation) E->F G Solubilization (e.g., DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Cytotoxicity testing workflow.

Potential Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of this compound are still under investigation, its cytotoxic effects are likely mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events.

A plausible mechanism is the activation of the intrinsic apoptotic pathway, which is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death. It is hypothesized that this compound may modulate the balance of pro- and anti-apoptotic Bcl-2 family proteins to initiate this cascade.

G cluster_pathway Hypothesized Apoptotic Pathway of this compound ME This compound Stress Cellular Stress ME->Stress Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) Stress->Bcl2 BaxBak Pro-apoptotic Bax/Bak Stress->BaxBak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito MOMP CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway.

Further research is required to elucidate the specific molecular interactions of this compound within these signaling pathways and to validate its potential as a novel anti-cancer therapeutic. The data presented here provides a foundation for future investigations into this promising natural product.

Structure-Activity Relationship of Myceliothermophins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Myceliothermophin class of natural products, isolated from the thermophilic fungus Myceliophthora thermophila, represents a group of polyketide-amino acid hybrid compounds.[1] These molecules are characterized by a trans-fused decalin ring system linked to a conjugated 3-pyrrolin-2-one moiety, a structure that has garnered significant interest due to its complexity and the potent cytotoxic properties exhibited by some of its members against various human cancer cell lines.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) within this class, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Comparative Cytotoxicity of Myceliothermophin Analogs

The cytotoxic effects of Myceliothermophin analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below. The key structural variations among the analogs primarily occur at the tetramic acid moiety.[3]

CompoundStructural ModificationHepG2 (Hepatoblastoma) IC50 (µg/mL)Hep3B (Hepatocellular Carcinoma) IC50 (µg/mL)A-549 (Lung Carcinoma) IC50 (µg/mL)MCF-7 (Breast Adenocarcinoma) IC50 (µg/mL)
Myceliothermophin A Hydroxyl group at α-carbon of leucine (B10760876) residueActive (IC50 not specified)Active (IC50 not specified)Active (IC50 not specified)Active (IC50 not specified)
Myceliothermophin B Stereoisomer of Myceliothermophin AInactiveInactiveInactiveInactive
Myceliothermophin C Methoxy (B1213986) group at α-carbon of leucine residue0.620.511.050.52
Myceliothermophin D Stereoisomer of Myceliothermophin CInactiveInactiveInactiveInactive
Myceliothermophin E Unsaturated α–β bond in the leucine residue0.280.410.260.27
Myceliothermophin F (details not specified)Promising cytotoxicityPromising cytotoxicityPromising cytotoxicityPromising cytotoxicity

Data compiled from multiple sources.[1][2][3]

Key Structure-Activity Relationship Insights

The comparative data reveals critical structural features that govern the cytotoxic activity of the Myceliothermophin class:

  • Stereochemistry is Crucial: A significant finding is that the stereochemistry at the tetramic acid moiety plays a pivotal role in the biological activity. Myceliothermophins A and C are cytotoxic, whereas their respective stereoisomers, Myceliothermophins B and D, are inactive.[3] This suggests that a specific three-dimensional arrangement is necessary for the compounds to interact with their biological target(s).

  • Unsaturation Enhances Potency: this compound, which possesses an unsaturated bond in the leucine residue, consistently demonstrates the most potent cytotoxic activity across all tested cell lines.[1][3] This indicates that the rigidity or electronic properties conferred by the double bond enhance its anticancer effects.

  • Substitution at the α-carbon: The presence of either a hydroxyl (Myceliothermophin A) or a methoxy group (Myceliothermophin C) at the α-carbon of the leucine residue is compatible with cytotoxic activity, provided the stereochemistry is correct.[3]

Below is a diagram illustrating the logical relationship between the structural features of Myceliothermophins and their resulting cytotoxicity.

SAR_Logic cluster_backbone Myceliothermophin Core Structure cluster_modifications Key Structural Modifications cluster_activity Biological Activity Core Trans-fused Decalin + Pyrrolidinone Stereo Stereochemistry at C21 Unsaturation Leucine α–β Bond Active Cytotoxic Stereo->Active Correct (Myceliothermophins A, C) Inactive Non-Cytotoxic Stereo->Inactive Incorrect (Myceliothermophins B, D) Unsaturation->Active Saturated (Myceliothermophins A, C) High_Active Potent Cytotoxicity Unsaturation->High_Active Unsaturated (this compound)

Myceliothermophin SAR Logic

Experimental Protocols

The determination of cytotoxic activity is a critical component of SAR studies. A standard method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Culture and Plating:

    • Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Preparation and Treatment:

    • Myceliothermophin analogs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.

    • Serial dilutions of the stock solutions are prepared in the cell culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

    • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only (vehicle control).

  • Incubation:

    • The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Assay:

    • Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) is added to each well to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

The general workflow for conducting SAR studies, from initial discovery to final analysis, is depicted in the following diagram.

SAR_Workflow cluster_Discovery Compound Sourcing cluster_Characterization Characterization cluster_Evaluation Biological Evaluation cluster_Analysis Analysis & Iteration Isolation Isolation from Natural Source Structure Structural Elucidation (NMR, MS) Isolation->Structure Synthesis Total Synthesis of Analogs Synthesis->Structure Assay In Vitro Cytotoxicity Assay Structure->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Determination Data->SAR Design Design of New Analogs SAR->Design Design->Synthesis Iterative Improvement

General Workflow for SAR Studies

Potential Mechanism of Action: Signaling Pathway

While the precise molecular targets and signaling pathways for the Myceliothermophin class are not yet fully elucidated, their cytotoxic activity suggests an interference with fundamental cellular processes, likely culminating in apoptosis (programmed cell death). Many cytotoxic natural products exert their effects by inducing stress within the cancer cell, which can trigger the intrinsic (or mitochondrial) pathway of apoptosis. A plausible, though not yet confirmed, signaling pathway is illustrated below.

Apoptosis_Pathway Mycelio Myceliothermophin Stress Cellular Stress (e.g., ROS, DNA Damage) Mycelio->Stress induces Bcl2 Bcl-2 Family (Bax, Bak activation) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf Casp3 Caspase-3 Activation (Executioner Caspase) Apaf->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis leads to

Potential Intrinsic Apoptosis Pathway

This guide provides a foundational understanding of the structure-activity relationships within the Myceliothermophin class. The potent cytotoxicity and the clear dependence on specific structural and stereochemical features make this class a promising scaffold for the development of novel anticancer agents. Further research is warranted to identify the precise molecular targets and to synthesize new analogs with improved potency and selectivity.

References

Safety Operating Guide

Safe Disposal of Myceliothermophin E: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Myceliothermophin E, a compound that requires careful handling due to its toxicity and potential health hazards. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with environmental regulations.

Hazard Profile of this compound

This compound is classified as a hazardous substance with multiple health risks. It is crucial to be fully aware of its properties before handling.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).
Mutagenicity Suspected of causing genetic defects (H341).
Carcinogenicity May cause cancer (H350).
Aquatic Toxicity Toxic to aquatic life (H401).

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationProtection Against
Hand Protection Butyl-rubber gloves (0.7 mm thickness, 480 min breakthrough time) for full contact. Chloroprene gloves (0.65 mm thickness, 240 min breakthrough time) for splash contact.[1]Skin contact.
Eye Protection NIOSH (US) or EN 166 (EU) approved safety glasses.[1]Splashes to the eyes.
Skin and Body Protective clothing.Skin contact.[1]
Respiratory Use only in a well-ventilated area or outdoors. If ventilation is inadequate, use a self-contained breathing apparatus.[1]Inhalation of mist or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.

  • Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area.[1] Restrict access to the contaminated zone.

  • Wear Appropriate PPE: Before re-entering the area, don the full PPE as specified in the table above.[1]

  • Contain the Spill: Cover drains to prevent environmental release.[1] Use a liquid-absorbent material, such as Chemizorb®, to bind the spilled substance.[1]

  • Collect and Dispose of Spill Debris: Carefully collect the absorbent material and any contaminated items. Place them in a sturdy, chemically resistant, and clearly labeled hazardous waste container.[2]

  • Decontaminate the Area: Clean the affected area thoroughly. The first rinse must be collected and disposed of as hazardous waste.[2]

  • Seek Medical Attention if Exposed: In case of skin contact, immediately remove contaminated clothing and rinse the skin with water/shower.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth and immediately call a poison center or doctor.

Waste Collection and Storage Protocol

All waste contaminated with this compound must be treated as hazardous waste.

  • Use Designated Waste Containers: Use only sturdy, chemically resistant containers for collecting this compound waste.[2]

  • Label Containers Clearly: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".

  • Segregate Waste: Never mix this compound waste with incompatible chemicals.[2]

  • Store Safely: Store waste containers in a designated, well-ventilated, and secure area. Use secondary containment for all liquid waste.[2]

  • Schedule Regular Pick-ups: Arrange for regular disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not let waste accumulate.

Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent three times.[2]

  • Collect Rinse Solvent: The first three rinses must be collected and disposed of as hazardous waste.[2]

  • Deface the Label: Completely remove or deface the original product label.

  • Final Disposal: After triple rinsing and defacing the label, the container can be disposed of in the regular trash or recycled according to your institution's policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Myceliothermophin_E_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal_pathway Disposal Pathway Myceliothermophin_E_Waste This compound Waste (solid or liquid) Hazardous_Waste_Container Labelled Hazardous Waste Container Myceliothermophin_E_Waste->Hazardous_Waste_Container Collect Contaminated_Materials Contaminated Materials (gloves, wipes, etc.) Contaminated_Materials->Hazardous_Waste_Container Collect Empty_Containers Empty Containers Rinsing_Station Triple Rinsing Station Empty_Containers->Rinsing_Station Decontaminate EHS_Pickup EHS/Licensed Contractor Pickup Hazardous_Waste_Container->EHS_Pickup Store for Rinsing_Station->Hazardous_Waste_Container Collect first 3 rinses Regular_Trash Regular Trash/ Recycling Rinsing_Station->Regular_Trash Dispose of rinsed container (label defaced)

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.